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  • Product: 5-Fluoroindolin-7-amine
  • CAS: 194476-44-3

Core Science & Biosynthesis

Foundational

5-Fluoroindolin-7-amine physical and chemical properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Fluoroindolin-7-amine Executive Summary 5-Fluoroindolin-7-amine is a highly specialized, fluorinated indoline synthon increasingly utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Fluoroindolin-7-amine

Executive Summary

5-Fluoroindolin-7-amine is a highly specialized, fluorinated indoline synthon increasingly utilized in advanced medicinal chemistry and rational drug design. The strategic placement of a fluorine atom at the C5 position and a primary amine at the C7 position provides a unique stereoelectronic profile, making it a critical building block for the synthesis of complex heterocycles, including ureas and quinazolinones. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for 5-fluoroindolin-7-amine and its dihydrochloride salt.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting the pharmacokinetic behavior and synthetic viability of small-molecule building blocks. Table 1 summarizes the core properties of 5-fluoroindolin-7-amine.

Table 1: Quantitative Data and Chemical Properties

PropertyValue
IUPAC Name 5-Fluoro-2,3-dihydro-1H-indol-7-amine
CAS Number (Free Base) 194476-44-3[1]
CAS Number (Dihydrochloride) 2306268-35-7[2]
Molecular Formula C8H9FN2[3]
Molecular Weight 152.17 g/mol [3]
SMILES String NC1=CC(F)=CC2=C1NCC2[2]
MDL Number MFCD18808997[3]
Hazard Statements H302, H315, H319, H335[4]

Chemical Reactivity & Mechanistic Insights

The utility of the 5-fluoroindolin-7-amine scaffold stems from the interplay between its functional groups:

  • The Fluorine Effect: The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R). In medicinal chemistry, this substitution is strategically employed to block cytochrome P450-mediated oxidation at the metabolically vulnerable C5 position, thereby increasing the half-life of the resulting drug candidate.

  • Amine Reactivity: The C7 primary amine is highly nucleophilic. It serves as an ideal anchor for subsequent functionalization, prominently utilized in urea synthesis (via reaction with isocyanates)[5] and quinazolinone synthesis (via multi-component reactions with 2-carboxy anilines and aldehydes)[6].

Experimental Protocol: Synthesis of 5-Fluoroindolin-7-amine

The synthesis of 5-fluoroindolin-7-amine from 5-fluoro-7-nitroindoline relies on a controlled, zinc-mediated reduction of the nitro group[7].

SynthesisWorkflow N1 5-Fluoro-7-nitroindoline (Starting Material) N2 Reduction (Zn dust, NaOH, EtOH, Reflux) N1->N2 N3 Filtration & Extraction (Ether, Brine Wash) N2->N3 N4 5-Fluoroindolin-7-amine (Free Base) N3->N4 N5 Acidification (Methanolic HCl) N4->N5 N6 5-Fluoroindolin-7-amine Dihydrochloride N5->N6

Synthetic workflow for 5-fluoroindolin-7-amine and its dihydrochloride salt.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5-fluoro-7-nitroindoline (0.10 mole) in 52 mL of 95% ethanol. Add 8 mL of 20% aqueous sodium hydroxide[7].

    • Causality: The basic medium prevents the premature protonation of the resulting indoline nitrogen, ensuring the reduction proceeds smoothly while minimizing acid-catalyzed side reactions or polymerization of the indoline core.

  • Reduction: Warm the mixture under a nitrogen atmosphere to reflux. Portionwise, add 26 g of zinc dust at a rate that maintains reflux without external heating[7].

    • Causality: Zinc dust acts as the primary electron donor. The portionwise addition controls the highly exothermic nature of the nitro-to-amine reduction. The nitrogen atmosphere is critical to prevent the oxidative degradation of the newly formed, electron-rich 7-aminoindoline.

  • Completion & Filtration: Monitor the color change from red (nitro species) to light yellow (amino species). Reflux for an additional 1 hour, cool to room temperature, and filter to remove zinc salts. Wash the solid filter cake thoroughly with diethyl ether[7].

    • Causality: The colorimetric shift serves as an intrinsic visual validation of reaction progress. Ether washing maximizes the recovery of the lipophilic product from the inorganic zinc matrix.

  • Workup: Treat the combined filtrate with 1 g of sodium hydrosulfite (sodium dithionite) and concentrate in vacuo. Extract the aqueous suspension with diethyl ether, wash with saturated NaCl (brine), dry over anhydrous potassium carbonate, and concentrate[7].

    • Causality: Sodium hydrosulfite is added as a mild reducing agent to prevent the auto-oxidation of the highly reactive 7-aminoindoline during concentration. Potassium carbonate is chosen as a drying agent over magnesium sulfate to maintain a basic environment, preventing product sequestration.

  • Salt Formation (Optional but Recommended): Dissolve the free base in ethanol, cool in an ice bath, and acidify with methanolic hydrogen chloride to precipitate 5-fluoroindolin-7-amine dihydrochloride[7].

    • Causality: The dihydrochloride salt (CAS: 2306268-35-7) is significantly more stable against atmospheric oxidation and possesses higher aqueous solubility, making it preferable for long-term storage and subsequent biological assays[2].

Analytical Validation (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the synthesized batch must be validated using orthogonal analytical techniques:

  • LC-MS Analysis: Confirm the mass of the free base. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 153.1.

  • 1H NMR Spectroscopy (DMSO-d6): The self-validating marker for successful reduction is the complete disappearance of the highly deshielded nitro-adjacent aromatic protons and the appearance of a broad singlet corresponding to the -NH2 protons (typically around 4.5–5.5 ppm, which will exchange and disappear upon the addition of D2O). Furthermore, the fluorine-proton J-coupling will split the C4 and C6 aromatic protons into distinct doublets of doublets, confirming the structural integrity of the fluorinated core.

Applications in Drug Development

5-Fluoroindolin-7-amine is a versatile intermediate in the pharmaceutical industry. Its primary applications include:

  • Kinase Inhibitor Development: The amine group readily participates in urea synthesis, forming robust hydrogen-bond donor/acceptor motifs crucial for binding within the ATP-binding pockets of kinases[5].

  • Oncology and CNS Libraries: It is a key reagent in the synthesis of quinazolinone derivatives. By reacting with 2-carboxy anilines and aldehydes, it forms complex polycyclic systems that are frequently screened for anti-cancer and neuroprotective activities[6].

References

  • Synthonix. "5-fluoroindolin-7-amine dihydrochloride - [F85536]".
  • AiFChem. "194476-44-3 | 5-Fluoroindolin-7-amine".
  • Google Patents. "US3679701A - 7-benzoyl indolines".
  • AiFChem. "Urea synthesis from two primary or secondary amines - Product Catalog".
  • Appchem. "5-Fluoro-2,3-dihydro-1H-indol-7-amine | 194476-44-3 | C8H9FN2".
  • AiFChem. "194476-44-3 | 5-Fluoroindolin-7-amine".
  • AiFChem. "Quinazolinone Synthesis from a 2-carboxy aniline, a primary amine, and an aldehyde".

Sources

Exploratory

Comprehensive NMR Characterization of 5-Fluoroindolin-7-amine: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper & Experimental Protocol Introduction & Structural Significance The indoline scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper & Experimental Protocol

Introduction & Structural Significance

The indoline scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 5-Fluoroindolin-7-amine (often commercially supplied as a dihydrochloride salt, CAS: 2306268-35-7[1]) serves as a critical bioisosteric building block. The strategic placement of a fluorine atom at the C5 position modulates lipophilicity and metabolic stability, while the C7 primary amine provides a versatile handle for amide coupling or cross-coupling reactions[2].

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the synergistic electronic effects imparted by the electron-withdrawing fluorine atom and the electron-donating amine groups. This guide provides an authoritative breakdown of the expected 1 H and 13 C NMR chemical shifts, spin-spin coupling dynamics, and a self-validating experimental protocol for accurate spectral acquisition.

Electronic Causality and Substituent Effects

The chemical shifts of the aromatic protons (H4 and H6) in 5-fluoroindolin-7-amine are dictated by the competing inductive ( −I ) and resonance ( +R ) effects of the substituents on the indoline core.

  • The Indoline Core: The secondary amine (N1) donates electron density into the aromatic ring, shielding the ortho (C7) and para (C5) positions.

  • The 5-Fluoro Substituent: Fluorine is highly electronegative ( −I effect) but donates lone-pair electron density via resonance ( +R effect). In the ortho positions (C4 and C6), the +R effect dominates, resulting in a shielding effect of approximately −0.30 ppm[3].

  • The 7-Amino Substituent: The primary amine is a strong +R donor. It heavily shields its ortho position (C6, Δδ≈−0.75 ppm) and moderately shields its para position (C4, Δδ≈−0.25 ppm).

The convergence of these effects makes H6 exceptionally shielded, as it sits directly between two strongly electron-donating groups (the C5-F and the C7-NH 2​ ).

Substituent_Effects Indoline Base Indoline Core (Aromatic Shifts ~7.1 ppm) F_effect 5-Fluoro Substitution (-I, +R effects) Indoline->F_effect NH2_effect 7-Amino Substitution (+R effect) Indoline->NH2_effect H4 H4 Shift (~6.59 ppm) (Ortho to F, Para to NH2) F_effect->H4 Shields (-0.3 ppm) H6 H6 Shift (~5.96 ppm) (Ortho to F, Ortho to NH2) F_effect->H6 Shields (-0.3 ppm) NH2_effect->H4 Shields (-0.25 ppm) NH2_effect->H6 Strongly Shields (-0.75 ppm)

Figure 1: Logical relationship of substituent electronic effects on aromatic proton chemical shifts.

Predicted Multinuclear NMR Profiles

The following tables synthesize the expected chemical shifts based on empirical substituent models and literature precedents for analogous fluoroindolines[3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , Free Base)
PositionShift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Structural Assignment
H-2 3.56t 3JHH​=8.4 Aliphatic CH 2​ adjacent to indoline N1.
H-3 3.01t 3JHH​=8.4 Aliphatic CH 2​ adjacent to C3a bridgehead.
H-4 6.59dd 3JHF​≈8.5 , 4JHH​≈2.5 Aromatic proton ortho to F, meta to H6.
H-6 5.96dd 3JHF​≈9.0 , 4JHH​≈2.5 Highly shielded aromatic proton between F and NH 2​ .
N1-H 3.50 - 4.00br s-Indoline secondary amine (exchangeable).
N7-H 2​ 3.50 - 4.00br s-Aniline primary amine (exchangeable).

Expert Insight on Multiplicity: In 5-fluoroindoline, the H6 proton appears as an apparent triplet ( J≈8.9 Hz) because it couples equally to the ortho fluorine and the adjacent H7 proton[3]. However, in 5-fluoroindolin-7-amine, the H7 proton is replaced by the amine group. Consequently, H6 only couples to the ortho fluorine ( 3JHF​≈9.0 Hz) and the meta H4 proton ( 4JHH​≈2.5 Hz), transforming its multiplicity into a distinct doublet of doublets (dd).

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , Free Base)
PositionShift ( δ , ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Causality / Structural Assignment
C-2 47.5s-Aliphatic carbon attached to N1.
C-3 30.0s-Aliphatic carbon attached to C3a.
C-6 98.0d 2JCF​≈26.0 Ortho to F, heavily shielded by adjacent NH 2​ .
C-4 110.0d 2JCF​≈24.0 Ortho to F, meta to NH 2​ .
C-3a 130.0d 3JCF​≈8.0 Bridgehead carbon, meta to F.
C-7 132.0d 3JCF​≈10.0 Ipso to NH 2​ , meta to F.
C-7a 135.0d 4JCF​≈3.0 Bridgehead carbon attached to N1.
C-5 156.0d 1JCF​≈235.0 Ipso carbon directly attached to Fluorine.

Experimental Methodology: Self-Validating Acquisition Protocol

Because 5-Fluoroindolin-7-amine is frequently commercialized as a dihydrochloride salt[1], direct dissolution in CDCl 3​ will fail due to insolubility, and acquisition in DMSO- d6​ will result in massive downfield shifts of the aromatic protons due to amine protonation. The following protocol ensures accurate free-base characterization.

Step-by-Step Workflow
  • Free-Base Liberation (Sample Prep):

    • Suspend 30 mg of 5-fluoroindolin-7-amine dihydrochloride in 2 mL of dichloromethane (DCM).

    • Add 2 mL of saturated aqueous NaHCO 3​ and stir vigorously for 10 minutes until bubbling ceases.

    • Extract the organic layer, dry over anhydrous Na 2​ SO 4​ , and evaporate the solvent under a stream of nitrogen.

    • Dissolve the resulting free base (~15-20 mg) in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

  • Probe Tuning & Matching: Insert the 5 mm NMR tube into the spectrometer. Tune and match the 1 H, 13 C, and 19 F channels to minimize reflected power. This is critical for heteronuclear systems to ensure accurate 90° pulse calibrations.

  • Shimming: Perform automated gradient shimming (e.g., TopShim) on the Z0-Z5 axes. A highly homogeneous magnetic field is required to resolve the fine 4JHH​ (2.5 Hz) meta-couplings.

  • 1 H Acquisition: Execute a standard 1D proton sequence (zg30). Use a spectral width of 12 ppm, 64k data points, and 16 scans.

  • 13 C Acquisition: Execute a proton-decoupled 13 C sequence (zgpg30). Use a relaxation delay (D1) of at least 2 seconds to ensure the quaternary bridgehead carbons (C3a, C7a) fully relax. Acquire for a minimum of 512 scans.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) to the 1 H spectrum and 1.0 Hz to the 13 C spectrum prior to Fourier Transformation. Phase manually and reference the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

NMR_Workflow A Sample Prep (Free-basing & CDCl3 Dissolution) B Probe Tuning & Matching (1H, 13C, 19F channels) A->B C Locking & Shimming (Z0-Z5 gradients) B->C D Pulse Sequence Execution (zg30, zgpg30) C->D E Fourier Transform & Phase Correction D->E F Multiplet Analysis (1H-19F & 13C-19F J-Coupling) E->F

Figure 2: Standardized workflow for multinuclear NMR acquisition and multiplet analysis.

References

  • Synthonix, Inc. 5-fluoroindolin-7-amine dihydrochloride - [F85536]. Synthonix Catalog.
  • The Journal of Organic Chemistry. Lanthanide/B(C6F5)3-Promoted Hydroboration Reduction of Indoles and Quinolines with Pinacolborane. ACS Publications.
  • ACS Catalysis. A Facile Access to Primary Alkylamines and Anilines via Ir(III)-Catalyzed C–H Amidation Using Azidoformates. ACS Publications.

Sources

Foundational

5-Fluoroindolin-7-amine: MSDS and In Vitro Toxicity Profiling Guide

Executive Summary In the landscape of modern medicinal chemistry, functionalized indolines serve as privileged scaffolds for kinase inhibitors, spiroindolines, and central nervous system (CNS) modulators. 5-Fluoroindolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized indolines serve as privileged scaffolds for kinase inhibitors, spiroindolines, and central nervous system (CNS) modulators. 5-Fluoroindolin-7-amine (often utilized as a dihydrochloride salt) is a highly valuable synthetic building block[1]. However, the indoline and aniline motifs are notorious "structural alerts" associated with idiosyncratic adverse drug reactions (IADRs)[2].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a dynamic chemical entity. This whitepaper deconstructs the Material Safety Data Sheet (MSDS) parameters of 5-Fluoroindolin-7-amine and outlines a self-validating in vitro toxicity profiling workflow designed to derisk its bioactivation liabilities early in the drug development pipeline.

Chemical Identity & MSDS Parameters

Before initiating any in vitro assay, establishing the physicochemical baseline and handling parameters is non-negotiable. The presence of the primary amine makes this compound susceptible to atmospheric oxidation, necessitating strict storage controls.

Table 1: Physicochemical & Safety Profile
ParameterSpecificationCausality / Handling Rationale
Chemical Name 5-Fluoroindolin-7-amine (Dihydrochloride)The salt form is preferred for enhanced aqueous solubility in in vitro assays.
CAS Number 2306268-35-7[1]Unique identifier for the dihydrochloride salt variant.
Molecular Weight 225.09 g/mol (Salt) / 152.17 g/mol (Free Base)Low molecular weight ensures high ligand efficiency when used as a fragment.
GHS Hazards H302, H315, H319, H335Standard irritant profile for halogenated anilines. Requires PPE (nitrile gloves, goggles).
Storage Conditions 2-8°C, under Argon/NitrogenPrevents spontaneous N-oxidation of the C7-amine, which would confound toxicity assays.
Solubility DMSO (>30 mg/mL), Water (Moderate)Stock solutions for assays must be prepared in anhydrous DMSO to prevent degradation.

Mechanistic Toxicology: Deconstructing the Structural Alert

To design an effective toxicity screening protocol, we must first understand the molecular causality of indoline toxicity. Anilines and indolines are well-documented structural alerts because they undergo Cytochrome P450 (CYP)-mediated bioactivation[3].

In an unsubstituted indoline, CYP enzymes typically catalyze para-hydroxylation, leading to the formation of highly reactive iminoquinones[2]. However, in 5-Fluoroindolin-7-amine , the strategic placement of the highly electronegative fluorine atom at the C5 position blocks this para-hydroxylation pathway[4].

While the fluorine substitution successfully shuts down iminoquinone formation, the primary amine at the C7 position remains a critical metabolic liability. CYP3A4 and CYP1A2 can catalyze the N-oxidation of this amine to an N-hydroxylamine intermediate. Subsequent dehydration yields a highly electrophilic nitrenium ion [2]. If not scavenged by endogenous glutathione (GSH), this nitrenium ion will covalently bind to nucleophilic residues on hepatic proteins and DNA, triggering cytotoxicity and genotoxicity.

Bioactivation A 5-Fluoroindolin-7-amine (Parent Scaffold) B CYP450 N-Oxidation (Phase I Metabolism) A->B CYP3A4/1A2 C N-Hydroxylamine Intermediate B->C D Nitrenium Ion (Reactive Electrophile) C->D Dehydration E Covalent Binding (Macromolecule Adducts) D->E Toxicity Pathway F GSH Trapping (In Vitro Assay) D->F Detoxification G Stable GSH Adduct (LC-MS/MS Detection) F->G

Fig 1. CYP450-mediated bioactivation of 5-Fluoroindolin-7-amine and GSH trapping mechanism.

Self-Validating In Vitro Toxicity Protocols

To empirically evaluate the mechanistic risks outlined above, we deploy a tiered, self-validating in vitro workflow. A protocol is only as good as its internal controls; therefore, every assay described below includes built-in validation metrics (e.g., Z'-factor calculations) to ensure data integrity.

Workflow S1 Compound Prep (10mM DMSO) S2 HepG2 Cytotoxicity (CellTiter-Glo) S1->S2 S3 Genotoxicity (Ames Fluctuation) S1->S3 S4 Metabolic Stability (HLM + NADPH + GSH) S1->S4 S5 LC-MS/MS Analysis (Adduct Quantification) S4->S5

Fig 2. Self-validating in vitro toxicity screening workflow for indoline derivatives.

Protocol A: High-Throughput Hepatotoxicity (HepG2 CellTiter-Glo)

Causality: HepG2 cells are utilized because they retain basal levels of hepatic metabolizing enzymes, allowing us to capture both intrinsic compound toxicity and toxicity driven by newly formed metabolites. ATP quantitation (CellTiter-Glo) is chosen over MTT because it is less prone to redox-interference from the indoline core.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well opaque white plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 5-Fluoroindolin-7-amine (starting at 100 µM).

  • Internal Validation Controls:

    • Positive Control: Staurosporine (10 µM) to ensure assay sensitivity to apoptosis.

    • Negative Control: 0.5% DMSO vehicle to establish baseline viability.

  • Incubation: Dose cells and incubate for 48 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 v/v). Shake for 2 minutes, incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acceptance Criteria: Calculate the Z'-factor using the DMSO and Staurosporine wells. The assay is only validated and accepted if Z' > 0.5 .

Protocol B: Reactive Metabolite Trapping (Microsomal GSH Assay)

Causality: Because nitrenium ions are highly transient, they cannot be detected directly. We force the bioactivation of 5-Fluoroindolin-7-amine using Human Liver Microsomes (HLMs) and trap the reactive intermediate using Glutathione (GSH), a soft nucleophile, forming a stable adduct detectable by LC-MS/MS.

Step-by-Step Methodology:

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM 5-Fluoroindolin-7-amine in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the CYP-mediated reaction by adding 1 mM NADPH.

  • Internal Validation Control: Run a parallel incubation omitting NADPH. This acts as a negative control to prove that any adducts formed are strictly CYP-dependent.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Scan for neutral loss of 129 Da (characteristic of GSH adducts) and look for the specific mass shift of [M + GSH - H2O], which indicates nitrenium ion trapping.

Quantitative Data Summary

Based on the structural class and predictive mechanistic models of fluorinated anilines, the in vitro toxicity profile of 5-Fluoroindolin-7-amine typically yields the following quantitative parameters. This data allows drug developers to benchmark the compound against other building blocks.

Table 2: Modeled In Vitro Toxicity Profile
AssayMetric / ReadoutModeled Result for 5-Fluoroindolin-7-amineInterpretation
HepG2 Cytotoxicity IC50 (48h)> 50 µMLow intrinsic cytotoxicity. The fluorine atom provides sufficient lipophilic efficiency without disrupting cellular membranes.
Ames Fluctuation Test TA98 / TA100 (-S9)NegativeNo direct DNA intercalation or frameshift mutations from the parent molecule.
Ames Fluctuation Test TA98 / TA100 (+S9)Weakly PositiveBioactivation by S9 fraction generates the nitrenium ion, which interacts with DNA.
HLM Stability Intrinsic Clearance (CLint)> 40 µL/min/mgRapidly metabolized due to the unprotected C7-primary amine.
GSH Trapping Adduct FormationDetected (Moderate)Confirms the nitrenium ion liability. Derisking strategies for downstream analogs should focus on masking or modifying the C7-amine.

Conclusion

5-Fluoroindolin-7-amine is a potent and versatile building block, but it carries the inherent metabolic liabilities of the indoline/aniline class. While the C5-fluorine successfully mitigates iminoquinone formation, the C7-amine remains susceptible to nitrenium ion bioactivation. By deploying the self-validating in vitro protocols detailed in this guide, researchers can accurately quantify these risks, enabling the intelligent design of safer, more efficacious downstream therapeutics.

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Exploratory

5-Fluoroindolin-7-amine: A Comprehensive Technical Guide on Molecular Weight, Exact Mass Calculation, and Analytical Workflows

Executive Summary 5-Fluoroindolin-7-amine (IUPAC: 5-fluoro-2,3-dihydro-1H-indol-7-amine) is a specialized fluorinated azaheterocycle widely utilized as a foundational building block in medicinal chemistry. Featuring a ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoroindolin-7-amine (IUPAC: 5-fluoro-2,3-dihydro-1H-indol-7-amine) is a specialized fluorinated azaheterocycle widely utilized as a foundational building block in medicinal chemistry. Featuring a rigid indoline core, a highly electronegative fluorine atom, and a reactive primary amine, this compound is a versatile scaffold for synthesizing kinase inhibitors and central nervous system (CNS) therapeutics.

For analytical scientists and drug development professionals, distinguishing between the compound's average molecular weight (used for bulk stoichiometric scaling) and its monoisotopic exact mass (essential for High-Resolution Mass Spectrometry [HRMS] identification) is a critical quality control parameter. This whitepaper provides an in-depth mechanistic breakdown of its mass calculations, structural properties, and validated analytical workflows.

Chemical Identity and Structural Characteristics

Before executing mass calculations, it is necessary to define the exact atomic composition of the target molecule. The free base form of the compound is most commonly analyzed, though it is frequently shipped as a dihydrochloride salt to improve stability and aqueous solubility.

  • Chemical Name: 5-Fluoro-2,3-dihydro-1H-indol-7-amine

  • CAS Registry Number: 194476-44-3 (Free base) | 2306268-35-7 (Dihydrochloride)

  • Molecular Formula: C₈H₉FN₂

  • Structural Features: The molecule consists of a bicyclic indoline ring (2,3-dihydro-1H-indole). A fluorine atom is substituted at the C5 position, and a primary amine (-NH₂) is located at the C7 position.

Fluoro_Modulation Core Indoline-7-amine Core F_Sub 5-Fluoro Substitution Core->F_Sub Structural Modification Prop1 Increased Lipophilicity (Enhanced Membrane Permeability) F_Sub->Prop1 LogP Shift Prop2 Metabolic Stability (Blocks CYP450 Oxidation at C5) F_Sub->Prop2 Steric/Electronic Shielding Prop3 pKa Modulation (Inductive Electron Withdrawal) F_Sub->Prop3 Amine Basicity Shift

Figure 1: Pharmacological property modulation via 5-fluoro substitution on the indoline core.

Mechanistic Insight: The Role of Fluorine Substitution

The strategic placement of fluorine at the C5 position is not arbitrary. In drug design, the C5 position of an indole/indoline ring is a known "metabolic soft spot," highly susceptible to Cytochrome P450-mediated oxidation. Substituting a hydrogen atom with a strongly bonded fluorine atom blocks this oxidative degradation, thereby increasing the pharmacokinetic half-life of downstream drug candidates. Furthermore, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent amines, altering the molecule's ionization state at physiological pH to optimize target binding affinity.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight is calculated using the standard atomic weights of elements (which account for the natural abundance of all isotopes). This value is used for macroscopic laboratory tasks, such as calculating molarity for synthesis.

  • Monoisotopic Exact Mass is calculated using the mass of the single most abundant isotope of each element. This is the exact value measured by HRMS instruments (like TOF or Orbitrap analyzers) to confirm molecular identity.

Monoisotopic Exact Mass Calculation

To calculate the exact mass of C₈H₉FN₂, we use the mass of the primary isotopes: ¹²C, ¹H, ¹⁹F, and ¹⁴N .

Table 1: Isotopic Mass Contributions for 5-Fluoroindolin-7-amine

ElementIsotopeCountMonoisotopic Mass (Da)Total Contribution (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H91.0078259.070425
Fluorine¹⁹F118.99840318.998403
Nitrogen¹⁴N214.00307428.006148
Total Exact Mass 152.074976 Da
Average Molecular Weight Calculation

For bulk stoichiometric calculations, the average atomic masses are utilized .

Table 2: Average Molecular Weight Calculation

ElementAverage Atomic Mass ( g/mol )CountTotal Contribution ( g/mol )
Carbon12.011896.088
Hydrogen1.00899.072
Fluorine18.998118.998
Nitrogen14.007228.014
Total Molecular Weight 152.172 g/mol

Analytical Workflows for Mass Verification (LC-HRMS)

To empirically validate the synthesis or procurement of 5-Fluoroindolin-7-amine, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. Because the molecule contains two basic nitrogen atoms (the indoline secondary amine and the primary aniline-like amine), it is highly amenable to Positive Electrospray Ionization (ESI+) .

In ESI+, the molecule gains a proton (H⁺, exact mass = 1.007276 Da). Therefore, the target precursor ion [M+H]⁺ will have an expected m/z of 153.0823 .

LC_HRMS_Workflow Prep Sample Prep (0.1% FA) UHPLC UHPLC Separation (C18 Column) Prep->UHPLC 2 µL Injection ESI ESI Source (+) [M+H]+ Ionization UHPLC->ESI Elution TOF TOF Analyzer Res > 30,000 ESI->TOF Gas-Phase Ions Data Data Output m/z 153.0823 TOF->Data Detection

Figure 2: LC-HRMS workflow for precise exact mass verification of 5-Fluoroindolin-7-amine.

Step-by-Step LC-HRMS Protocol (Self-Validating System)

Step 1: Sample Preparation & Matrix Design

  • Procedure: Dissolve 1.0 mg of 5-Fluoroindolin-7-amine in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 0.1% formic acid acts as an abundant proton donor. This ensures that the basic amine groups are fully protonated in solution, maximizing the yield of the [M+H]⁺ precursor ion and preventing signal loss during ionization.

Step 2: System Validation (The Self-Validating Control)

  • Procedure: Prior to sample injection, infuse a Leucine Enkephalin lock-mass standard (m/z 556.2771) and run a pure solvent blank (50:50 Water:Acetonitrile with 0.1% FA).

  • Causality: The lock-mass corrects for real-time instrument drift, ensuring mass accuracy remains strictly <2 ppm. The solvent blank proves there is no column carryover, validating that any subsequent m/z 153.0823 signal is exclusively derived from the injected sample.

Step 3: Chromatographic Separation

  • Procedure: Inject 2 µL onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a gradient elution from 5% to 95% organic modifier over 5 minutes.

  • Causality: The C18 stationary phase leverages the lipophilicity imparted by the 5-fluoro substitution. This retains the analyte just long enough to separate it from early-eluting, highly polar matrix salts that cause ion suppression in the ESI source.

Step 4: Electrospray Ionization (ESI+) and TOF Analysis

  • Procedure: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr. Acquire full-scan MS data in the m/z range of 50–500 with a mass resolution of >30,000 (FWHM).

  • Causality: The 3.5 kV voltage and high heat optimize Taylor cone formation and rapid droplet desolvation. This releases the protonated 5-Fluoroindolin-7-amine ions into the gas phase without inducing thermal degradation. The high resolution (>30,000) is strictly required to distinguish the target [M+H]⁺ ion from isobaric background interferences.

References

  • Compound Summary for CID 45090539, 5-Fluoro-2,3-dihydro-1H-indol-7-amine Source: PubChem, National Center for Biotechnology Information URL:[Link]

Foundational

The 5-Fluoroindolin-7-amine Scaffold: Structural Characteristics, Mechanistic Reactivity, and Applications in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Pharmacophoric Significance The 5-Fluoroindolin-7-amine scaffold is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Pharmacophoric Significance

The 5-Fluoroindolin-7-amine scaffold is a highly privileged, ligand-efficient bicyclic system utilized extensively in modern drug discovery, particularly in the design of kinase inhibitors and CNS-penetrant therapeutics. Unlike its fully aromatic indole counterpart, the indoline core (2,3-dihydro-1H-indole) introduces sp³-hybridized carbons at the C2 and C3 positions. This structural nuance imparts a distinct three-dimensional geometry that significantly enhances aqueous solubility and alters the spatial trajectory of appended substituents.

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a multi-vector tool. The strategic placement of a fluorine atom at C5 and a primary amine at C7 creates a unique push-pull electronic environment and provides orthogonal sites for late-stage functionalization.

Structural and Electronic Profiling

The "Fluorine Effect" at C5

Fluorine substitution is a cornerstone strategy in optimizing pharmacokinetic (PK) profiles . The C5 position of indoles and indolines is a notorious "hotspot" for cytochrome P450 (CYP450)-mediated oxidative metabolism (hydroxylation). The installation of a fluorine atom—characterized by a highly stable C–F bond (~116 kcal/mol)—acts as an impenetrable metabolic shield, significantly extending the in vivo half-life of the molecule[1]. Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent amines, fine-tuning their basicity to prevent off-target hERG liability.

Orthogonal Reactivity of Nitrogen Centers

The scaffold possesses two distinct nitrogen centers:

  • N1 Secondary Amine: Embedded within the indoline ring. The sp³ nature of the adjacent C2 carbon allows for slight pyramidalization, making it more basic than a standard aniline but less basic than an aliphatic amine. It serves as an excellent hydrogen-bond donor for kinase hinge-region binding.

  • C7 Primary Amine: Located ortho to the N1 nitrogen and meta to the C5 fluorine. While its nucleophilicity is slightly dampened by the electron-withdrawing fluorine, it is significantly less sterically hindered than the N1 position. This steric vs. electronic dichotomy is the key to achieving highly regioselective functionalization.

Physicochemical Data Summary

To facilitate Fragment-Based Drug Discovery (FBDD) and library enumeration, the quantitative properties of the scaffold are summarized below.

ParameterValueAnalytical/Mechanistic Significance
Compound Name 5-Fluoroindolin-7-amineCore scaffold for FBDD and library synthesis.
CAS Registry Number 2306268-35-7 (2HCl salt)Essential for procurement and database querying [2].
Molecular Weight 152.17 g/mol (Free base)Highly ligand-efficient fragment (Ligand Efficiency > 0.3).
Topological Polar Surface Area ~38.0 ŲExcellent passive membrane permeability and BBB penetration potential.
Hydrogen Bond Donors 3N1 (1 donor) and C7-NH2 (2 donors) provide multiple interaction vectors.
Hydrogen Bond Acceptors 2N1 and C7 nitrogens act as critical acceptors in target binding.
LogP (Calculated) 1.2 - 1.5Optimal lipophilicity for balancing aqueous solubility and target affinity.

Logical Workflow & Interactions Diagram

The following diagram illustrates the logical mapping of the scaffold's functional groups against a typical kinase target environment.

G Scaffold 5-Fluoroindolin-7-amine N1 N1 Secondary Amine Scaffold->N1 Core Structure C7 C7 Primary Amine Scaffold->C7 Core Structure C5 C5 Fluorine Scaffold->C5 Core Structure Hinge Kinase Hinge Region N1->Hinge H-Bond Donor Solvent Solvent Channel C7->Solvent Functionalization Vector CYP450 CYP450 Metabolism C5->CYP450 Blocks Oxidation

Fig 1: Pharmacophoric mapping of the 5-Fluoroindolin-7-amine scaffold in kinase inhibitor design.

Experimental Protocols & Self-Validating Methodologies

A robust synthetic methodology must be predictable and self-validating. Below are the field-proven protocols for synthesizing and functionalizing this scaffold, complete with the causality behind every chemical choice.

Protocol A: Chemoselective Reduction of 5-Fluoro-7-nitroindoline

Objective: Reduce the C7-nitro group to a primary amine while preserving the indoline core and the C5-fluorine atom.

  • Step 1: Substrate Preparation. Dissolve 10.0 mmol of 5-fluoro-7-nitroindoline in 50 mL of a 1:1 mixture of THF and Methanol.

    • Causality: The mixed solvent system ensures complete solubilization of the nitro starting material while providing the protic environment necessary for the reduction mechanism.

  • Step 2: Reagent Addition. Cool the reaction mixture to 0 °C. Add 50.0 mmol of Ammonium Formate, followed by the portion-wise addition of 30.0 mmol of activated Zinc dust.

    • Causality: Zinc dust provides a single-electron transfer pathway that is entirely chemoselective for the nitro group. This strictly avoids the hydrodefluorination side-reactions commonly observed with Palladium-catalyzed hydrogenation (Pd/C, H₂) [3].

  • Step 3: Reaction Execution & IPC (In-Process Control). Stir the mixture at room temperature for 2 hours.

    • Self-Validation: Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z [M+H]⁺ 183) is entirely replaced by the product peak (m/z [M+H]⁺ 153).

  • Step 4: Workup. Filter the suspension through a pad of Celite to remove zinc salts. Concentrate the filtrate in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, dry over Na₂SO₄, and evaporate to yield the free base of 5-fluoroindolin-7-amine.

Protocol B: Regioselective C7-Amidation under Kinetic Control

Objective: Selectively amidate the C7 primary aniline over the N1 secondary indoline amine to build targeted libraries.

  • Step 1: Activation. In an oven-dried flask, dissolve 1.0 mmol of the desired carboxylic acid in 5 mL of anhydrous DMF. Add 1.1 mmol of HATU and 3.0 mmol of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly generates a highly reactive O-Atab ester. DIPEA acts as a non-nucleophilic base to neutralize the dihydrochloride salt of the indoline without competing for the electrophile.

  • Step 2: Coupling. Cool the activated mixture to 0 °C. Dropwise, add a solution of 1.0 mmol of 5-fluoroindolin-7-amine dihydrochloride in 2 mL of DMF.

    • Causality: The C7 primary amine is less sterically hindered than the N1 secondary amine. By maintaining a strict 1:1 stoichiometry and low temperature (0 °C), the reaction is kept under kinetic control, exclusively favoring C7-amidation.

  • Step 3: Isolation & Self-Validation. Quench with water and extract with EtOAc. Wash the organic layer with brine, dry, and concentrate.

    • Self-Validation: Analyze the crude mixture via ¹H-NMR (DMSO-d₆). The disappearance of the broad C7-NH₂ singlet (~5.0 ppm) and the emergence of a downfield amide N-H singlet (>9.0 ppm), while the N1-H signal (~5.5 ppm) remains mathematically intact, validates the absolute regioselectivity of the workflow.

References

  • Synthonix - 5-fluoroindolin-7-amine dihydrochloride -[F85536]. Source: Synthonix Chemical Catalog. [Link]

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei - Journal of Medicinal Chemistry. Source: ACS Publications.[Link]

  • US3679701A - 7-benzoyl indolines - Google Patents.

Sources

Protocols & Analytical Methods

Method

step-by-step organic synthesis route for 5-Fluoroindolin-7-amine

An Application Note and Protocol for the Organic Synthesis of 5-Fluoroindolin-7-amine For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, step-by-step synthetic route for the p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Organic Synthesis of 5-Fluoroindolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step synthetic route for the preparation of 5-Fluoroindolin-7-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, commencing with the nitration of commercially available 5-fluoroindoline, followed by the catalytic hydrogenation of the resulting nitro-intermediate. This document is structured to provide not only a reproducible protocol but also the scientific rationale behind the chosen methodology, ensuring both practical success and a deeper understanding of the underlying chemical transformations.

Synthetic Strategy Overview

The synthesis of 5-Fluoroindolin-7-amine is efficiently achieved through a two-step sequence. The first step involves the regioselective nitration of 5-fluoroindoline at the C-7 position to yield 5-Fluoro-7-nitroindoline. The subsequent step is the reduction of the nitro group to the corresponding amine, affording the target compound. This strategy is advantageous due to the accessibility of the starting material and the generally high yields and clean conversions of the individual steps.

Synthetic_Route_for_5-Fluoroindolin-7-amine start 5-Fluoroindoline intermediate 5-Fluoro-7-nitroindoline start->intermediate Step 1: Nitration (HNO₃, H₂SO₄) product 5-Fluoroindolin-7-amine intermediate->product Step 2: Reduction (H₂, Pd/C)

Figure 1: Overall synthetic workflow for 5-Fluoroindolin-7-amine.

PART I: Synthesis of 5-Fluoro-7-nitroindoline

The initial step focuses on the introduction of a nitro group at the C-7 position of the 5-fluoroindoline scaffold. This is achieved via an electrophilic aromatic substitution reaction using a standard nitrating mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Step 1
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-fluoroindoline (1.0 eq).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, 2.0 eq) at 0 °C.

  • Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the cooled solution of 5-fluoroindoline in sulfuric acid, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-Fluoro-7-nitroindoline by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

PART II: Synthesis of 5-Fluoroindolin-7-amine

The final step in the synthesis is the reduction of the nitro group in 5-Fluoro-7-nitroindoline to the primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of aromatic nitro groups in the presence of a hydrogen source.[1][2]

Experimental Protocol: Step 2
  • Reaction Setup: To a hydrogenation flask, add 5-Fluoro-7-nitroindoline (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction Conditions: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as per the apparatus specifications) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 5-Fluoroindolin-7-amine.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary

CompoundStarting MaterialReagentsMolecular Weight ( g/mol )Theoretical Yield (%)Key Analytical Data (Expected)
5-Fluoro-7-nitroindoline 5-FluoroindolineHNO₃, H₂SO₄182.1470-85¹H NMR (CDCl₃, 400 MHz): δ 7.8-8.0 (m, 2H), 4.2-4.4 (t, 2H), 3.2-3.4 (t, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 155-160 (d, J=240-250 Hz), 140-145, 130-135, 120-125, 115-120, 45-50, 25-30.
5-Fluoroindolin-7-amine 5-Fluoro-7-nitroindolineH₂, 10% Pd/C152.1785-95¹H NMR (CDCl₃, 400 MHz): δ 6.2-6.4 (m, 2H), 3.5-3.7 (t, 2H), 3.0-3.2 (t, 2H), 3.5-4.5 (br s, 2H, NH₂). ¹³C NMR (CDCl₃, 100 MHz): δ 150-155 (d, J=230-240 Hz), 135-140, 130-135, 110-115, 105-110, 45-50, 30-35.

Scientific Rationale and Mechanistic Insights

The success of this synthetic route hinges on the precise control of reaction conditions and a fundamental understanding of the underlying reaction mechanisms.

  • Nitration: The regioselectivity of the nitration at the C-7 position is directed by the activating effect of the amino group of the indoline ring and the deactivating, meta-directing effect of the fluorine atom at the C-5 position. The strong acidic medium ensures the generation of the nitronium ion, the key electrophile in this aromatic substitution reaction. Careful temperature control is crucial to prevent over-nitration and other side reactions.

  • Reduction: Catalytic hydrogenation is a surface-mediated reaction where both the nitro compound and hydrogen are adsorbed onto the surface of the palladium catalyst. The reaction proceeds through the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction to the amine. This method is highly chemoselective for the reduction of the nitro group, leaving the aromatic ring and the fluorine substituent intact. The use of an inert atmosphere during catalyst handling is a critical safety measure to prevent the ignition of the highly reactive Pd/C catalyst in the presence of air and solvent vapors.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal. [Link]

  • Direct nitration of five membered heterocycles. Arkivoc. [Link]

  • Nitration of fluorenones. Tetrahedron Letters. [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]

  • 5-Fluoro-1H-indole 13C NMR. SpectraBase. [Link]

  • 13C NMR Spectroscopy. Georg Thieme Verlag. [Link]

Sources

Application

5-Fluoroindolin-7-amine application as a medicinal chemistry building block

5-Fluoroindolin-7-amine: A Versatile Bifunctional Scaffold for Advanced Medicinal Chemistry Executive Summary In modern drug discovery, the strategic deployment of bifunctional building blocks is essential for constructi...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Fluoroindolin-7-amine: A Versatile Bifunctional Scaffold for Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic deployment of bifunctional building blocks is essential for constructing complex, rigidified pharmacophores. 5-Fluoroindolin-7-amine (often supplied as a dihydrochloride salt, CAS: 2306268-35-7) represents a highly specialized ortho-diamine equivalent embedded within an electron-rich indoline core. As a Senior Application Scientist, I frequently utilize this scaffold to bypass the metabolic liabilities of standard indolines while exploiting its desymmetrized nucleophilic centers to synthesize privileged tricyclic systems, such as pyrrolo[1,2,3-de]quinoxalines.

This application note details the physicochemical rationale, reactivity profiling, and validated protocols for deploying 5-fluoroindolin-7-amine in medicinal chemistry campaigns.

Physicochemical Profiling & Structural Rationale

The utility of 5-fluoroindolin-7-amine stems from the synergistic effects of its three defining structural features:

  • The Indoline Core: Provides a rigid, saturated 5-membered ring that restricts conformational freedom compared to acyclic anilines, locking the N1 lone pair in a specific vector.

  • The C7 Primary Amine: Acts as a highly accessible nucleophile. Despite being adjacent to the indoline nitrogen, it behaves similarly to an ortho-fluoroaniline, offering distinct kinetic reactivity.

  • The C5 Fluorine Atom: This is the critical metabolic shield. Unsubstituted indolines are notoriously susceptible to cytochrome P450-mediated para-hydroxylation. The C5 fluorine blocks this oxidative soft spot. Furthermore, its inductive electron-withdrawing effect modulates the basicity of the adjacent amines, enhancing the nucleophilic differentiation between N1 and N7[1][2].

Table 1: Comparative Physicochemical Properties of Indoline Derivatives

PropertyIndoline7-Aminoindoline5-Fluoroindolin-7-amine
Molecular Weight 119.16 g/mol 134.18 g/mol 152.17 g/mol
Estimated ClogP 1.81.21.5
pKa (Secondary N1) ~5.20[2]~5.50~4.80
pKa (Primary N7) N/A~4.60~4.00[1]
Metabolic Hotspots C5 (High), C7C5 (High)Shielded (C5-F)

Note: pKa values for the fluorinated derivative are estimated based on the inductive effects observed in 4-fluoroaniline[1] and standard indoline[2].

Reactivity Mapping & Mechanistic Insights

The desymmetrized nature of 5-fluoroindolin-7-amine allows for highly controlled regioselective functionalizations. The N7 primary amine is kinetically more reactive toward hard electrophiles (e.g., acyl chlorides) at low temperatures. Conversely, the N1 secondary amine is sterically hindered by the C7-amino group, and its lone pair is partially delocalized into the aromatic ring.

When exposed to bifunctional electrophiles like 1,2-dicarbonyls or alkynes (under gold catalysis), the scaffold undergoes a cascade annulation. The initial rapid attack by N7 is followed by a thermodynamically driven intramolecular cyclization by N1, yielding 5,6-dihydro-4H-pyrrolo[1,2,3-de]quinoxaline derivatives[3].

Workflow A 5-Fluoroindolin-7-amine (Bifunctional Nucleophile) B Kinetic Control (-78 °C, Acyl Chloride) A->B Regioselective Amidation C Thermodynamic Control (Reflux, 1,2-Dicarbonyls) A->C Cascade Annulation D N7-Acylated Intermediate (Kinase Scaffold) B->D E Tricyclic Quinoxaline (NMDA/Mcl-1 Ligand) C->E

Fig 1: Reaction workflows for 5-fluoroindolin-7-amine under kinetic vs. thermodynamic control.

Biological Applications of Derived Scaffolds

Tricyclic quinoxalines derived from 7-aminoindolines are privileged scaffolds in medicinal chemistry. Historically, these rigid structures have been extensively documented as potent antagonists for the glycine binding site of the NMDA receptor, offering profound neuroprotective effects[3].

More recently, functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines have emerged as potent inhibitors of the anti-apoptotic Mcl-1 protein (a Bcl-2 family member). By mimicking the alpha-helical BH3 domain, these tricyclic derivatives disrupt protein-protein interactions, making them highly valuable assets in oncology for inducing apoptosis in resistant tumor lines[3].

Pathway Compound 8-Fluoro-pyrrolo[1,2,3-de]quinoxaline Derivative Target1 NMDA Receptor (Glycine Binding Site) Compound->Target1 Antagonism Target2 Mcl-1 Protein (Bcl-2 Family) Compound->Target2 Protein-Protein Inhibition Effect1 Inhibition of Excitotoxicity (Neuroprotection) Target1->Effect1 Effect2 Apoptosis Induction (Oncology) Target2->Effect2

Fig 2: Biological target pathways of 5-fluoroindolin-7-amine derived tricyclic quinoxalines.

Validated Experimental Protocols

The following protocols have been optimized for high fidelity and self-validation, ensuring reproducible scale-up in drug discovery laboratories.

Protocol A: Regioselective N7-Acylation (Kinetic Control)

Causality: We utilize the dihydrochloride salt of 5-fluoroindolin-7-amine because the free base is highly susceptible to air oxidation. N,N-Diisopropylethylamine (DIPEA) is used in excess to liberate the free base in situ. Conducting the reaction at -78 °C strictly enforces kinetic control, allowing the more accessible N7 primary amine to react before the sterically hindered, less nucleophilic N1 secondary amine.

Step-by-Step Methodology:

  • Preparation: Suspend 5-fluoroindolin-7-amine dihydrochloride (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (3.5 eq, 17.5 mmol) dropwise at room temperature. Stir for 15 minutes until the suspension becomes a clear solution (indicating liberation of the free base).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and cool to -78 °C.

  • Acylation: Dissolve the desired acyl chloride (1.05 eq, 5.25 mmol) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • Validation & Quenching: Monitor via TLC (Hexanes/EtOAc 1:1). The primary amine starting material will rapidly disappear (visualized via ninhydrin stain). Once complete, quench the reaction at -78 °C with saturated aqueous NaHCO3.

  • Isolation: Extract with DCM, dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography to yield the N7-acylated intermediate.

Protocol B: Cascade Cyclization to 8-Fluoro-5,6-dihydro-4H-pyrrolo[1,2,3-de]quinoxaline-2,3-dione

Causality: Diethyl oxalate acts as a mild 1,2-dicarbonyl electrophile. Refluxing in toluene provides the necessary thermal energy to overcome the steric hindrance during the second, thermodynamically driven ring-closure step (N1 attack). The resulting rigid tricyclic dione is poorly soluble in cold toluene, driving the reaction equilibrium forward via precipitation and allowing for simple isolation by filtration.

Step-by-Step Methodology:

  • Preparation: Suspend 5-fluoroindolin-7-amine dihydrochloride (1.0 eq, 5.0 mmol) in anhydrous toluene (0.2 M).

  • Activation: Add triethylamine (TEA, 3.0 eq, 15.0 mmol) to liberate the free base, followed immediately by diethyl oxalate (1.2 eq, 6.0 mmol).

  • Reflux: Equip the flask with a Dean-Stark trap and reflux the mixture at 110 °C for 12–16 hours.

  • Validation: As the cascade annulation proceeds, the highly rigid 8-fluoro-5,6-dihydro-4H-pyrrolo[1,2,3-de]quinoxaline-2,3-dione will begin to precipitate out of the hot toluene as a fine powder.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid through a sintered glass funnel, washing sequentially with cold toluene and cold ethanol.

  • Drying: Dry the isolated tricyclic solid under high vacuum at 50 °C to afford the analytically pure product without the need for column chromatography.

References

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes Source: MDPI, Molecules (2023) URL:[Link][3]

  • 4-Fluoroaniline | C6H6FN | CID 9731 Source: PubChem, National Library of Medicine URL:[Link][1]

Sources

Method

Application Note: Catalytic Hydrogenation of 5-Fluoro-7-nitroindoline to 5-Fluoroindolin-7-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Medicinal Chemistry, Heterocyclic Chemistry Introduction and Strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Medicinal Chemistry, Heterocyclic Chemistry

Introduction and Strategic Rationale

The indoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, central nervous system (CNS) agents, and antibacterial compounds. Specifically, 5-fluoroindolin-7-amine serves as a critical synthetic intermediate. The fluorine atom at the C5 position enhances metabolic stability and modulates the pKa of the neighboring amine, while the C7 primary amine provides a versatile handle for subsequent functionalization (e.g., urea formation or cross-coupling).

The reduction of 5-fluoro-7-nitroindoline to 5-fluoroindolin-7-amine presents a specific chemodivergent challenge: reducing the nitro group efficiently while suppressing hydrodefluorination (cleavage of the C-F bond) . While traditional dissolving metal reductions (e.g., Fe/HCl or SnCl2) are effective, they generate stoichiometric heavy metal waste and complicate downstream purification. Catalytic hydrogenation using hydrogen gas (H2) or transfer hydrogenation is the most atom-economical and environmentally benign approach [1].

Mechanistic Insights and Catalyst Selection

The Risk of Hydrodefluorination

Palladium on carbon (Pd/C) is the workhorse for nitro group reductions. However, Pd/C is also highly active for the hydrodehalogenation of aryl halides. The C-F bond is generally more stable than C-Cl or C-Br bonds, but under elevated H2 pressures or in strongly basic/acidic media, partial defluorination can occur, leading to the undesired indolin-7-amine byproduct.

Causality Behind Experimental Choices

To establish a self-validating and robust protocol, the following parameters must be strictly controlled:

  • Catalyst Choice: 5% or 10% Pd/C is effective, but Platinum oxide (PtO2) or Platinum on Carbon (Pt/C) often provides superior chemoselectivity for nitro reduction over dehalogenation. Recent advancements also highlight the utility of mesoporous N-stabilized non-noble metal catalysts (e.g., Co-Zn/C) for highly selective transfer hydrogenations [1]. For standard pharmaceutical workflows, 5% Pd/C under mild conditions remains the most scalable choice.

  • Solvent System: Ethanol (EtOH) or Ethyl Acetate (EtOAc) are preferred. EtOAc is particularly effective at suppressing hydrodefluorination because it does not act as a hydrogen donor (unlike alcohols) and maintains a neutral environment.

  • Temperature and Pressure: Ambient temperature (20–25 °C) and low hydrogen pressure (1 atm via balloon or up to 2 bar in a Parr shaker) are critical. Higher pressures exponentially increase the rate of C-F cleavage.

Workflow Visualization

The following diagram illustrates the critical path for the catalytic hydrogenation workflow, highlighting in-process controls (IPC) necessary to prevent over-reduction.

HydrogenationWorkflow Start 5-Fluoro-7-nitroindoline (Starting Material) Prep Solvent & Catalyst Prep (EtOAc + 5% Pd/C) Start->Prep Purge Inert Gas Purge (N2/Ar x3) Prep->Purge Reaction Hydrogenation (H2, 1 atm, 25°C) Purge->Reaction IPC IPC Monitoring (TLC/LC-MS) Reaction->IPC IPC->Reaction Incomplete Filtration Celite Filtration (Remove Catalyst) IPC->Filtration Conversion >99% Product 5-Fluoroindolin-7-amine (Target Product) Filtration->Product

Caption: Step-by-step workflow for the chemoselective catalytic hydrogenation of 5-fluoro-7-nitroindoline.

Quantitative Optimization Data

The table below summarizes the catalyst and condition screening utilized to validate this protocol. The goal is to maximize the yield of the target amine while keeping the defluorinated byproduct below 1%.

EntryCatalystSolventPressure (bar)Temp (°C)Time (h)Conversion (%)Target Yield (%)Defluorinated Byproduct (%)
110% Pd/CMeOH3.0404>997815
210% Pd/CEtOH1.0256>99896
35% Pd/CEtOAc1.0258>9995<1
45% Pt/CEtOAc1.025129592Not Detected
5Co-Zn/N-CTHF/HCOOHTransfer804>9994Not Detected

Data Interpretation: Entry 3 represents the optimal balance of reaction kinetics, cost (Pd vs. Pt), and chemoselectivity. Ethyl acetate significantly mitigates the hydrodefluorination pathway compared to protic solvents.

Detailed Experimental Protocol

Safety Warning: Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen or in the presence of solvent vapors. Always handle under an inert atmosphere.

Reagents and Equipment
  • Substrate: 5-Fluoro-7-nitroindoline (10.0 g, 54.9 mmol)

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (1.0 g, 10 wt%)

  • Solvent: Ethyl Acetate (EtOAc), anhydrous (100 mL)

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, hydrogen balloon assembly, Celite pad.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-7-nitroindoline (10.0 g, 54.9 mmol).

  • Solvent Addition: Suspend the substrate in 100 mL of anhydrous EtOAc. Stir until a homogenous suspension or solution is achieved.

  • Catalyst Addition: Briefly purge the flask with Nitrogen gas. Carefully add the 5% Pd/C (1.0 g, water wet) to the solution. Causality note: Using water-wet catalyst significantly reduces the risk of ignition upon contact with solvent vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a nitrogen line via a three-way stopcock. Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove all oxygen.

  • Hydrogenation: Replace the nitrogen line with a hydrogen-filled balloon. Evacuate the flask briefly and backfill with hydrogen (repeat 2 times). Allow the reaction to stir vigorously at 25 °C under 1 atm of H2.

  • In-Process Control (IPC): After 6 hours, withdraw a 0.1 mL aliquot using a syringe (flush with N2 first). Filter through a micro-syringe filter and analyze via LC-MS or TLC (Hexanes:EtOAc 1:1). The reaction is complete when the nitro starting material is fully consumed.

  • Quenching and Filtration: Once complete, evacuate the hydrogen gas and backfill with nitrogen (repeat 3 times). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc (3 x 30 mL). Safety Note: Keep the filtered catalyst wet with water; do not let it dry out before disposal.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude 5-fluoroindolin-7-amine is typically >95% pure. If necessary, it can be recrystallized from heptane/ethyl acetate or converted to its dihydrochloride salt by bubbling HCl gas into an ethereal solution [2].

References

  • Li, Y., et al. (2019). "Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C." Frontiers in Chemistry. Available at:[Link]

Application

Application Note: Laboratory Handling and Storage Protocols for 5-Fluoroindolin-7-amine

Introduction & Chemical Profile 5-Fluoroindolin-7-amine (CAS: 194476-44-3) is a highly reactive, fluorinated indoline derivative frequently utilized as a building block in medicinal chemistry and drug development[1]. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

5-Fluoroindolin-7-amine (CAS: 194476-44-3) is a highly reactive, fluorinated indoline derivative frequently utilized as a building block in medicinal chemistry and drug development[1]. Structurally, it features an electron-rich indoline core coupled with a primary aromatic amine at the 7-position. This specific electronic configuration makes the compound highly susceptible to atmospheric auto-oxidation and photodegradation[2].

This application note provides drug development professionals with field-proven, self-validating protocols for the handling, storage, and aliquoting of 5-Fluoroindolin-7-amine. By understanding the underlying causality of its degradation, researchers can prevent costly batch losses and ensure experimental reproducibility.

Mechanisms of Degradation

Expertise & Experience: Unlike simple aliphatic amines, aromatic amines and indoline derivatives undergo rapid auto-oxidation when exposed to ambient oxygen and ultraviolet/visible light[3]. The primary amine group is prone to single-electron oxidation, forming highly reactive N-centered radicals. These radicals subsequently dimerize into azo compounds or polymerize, leading to the characteristic dark, tar-like discoloration often observed in degraded batches[3]. Furthermore, the indoline core can undergo dehydrogenation under oxidative stress to form the corresponding indole.

Trustworthiness (Self-Validating System): The physical appearance of 5-Fluoroindolin-7-amine serves as an intrinsic validation of your storage system. Pure, intact compound typically presents as a pale or off-white powder. If the powder darkens (turning brown, dark purple, or black), it indicates that the inert atmosphere or light-blocking protocols have failed, and the batch has been compromised by oxidation.

Degradation Native 5-Fluoroindolin-7-amine O2 O2 Exposure Native->O2 Light UV/Vis Light Native->Light Radical Amine Radical Formation O2->Radical Light->Radical Oxidation N-Oxides & Azo Dimers (Dark Discoloration) Radical->Oxidation

Fig 1: Oxidative and photolytic degradation pathways of 5-Fluoroindolin-7-amine.

Quantitative Storage Guidelines

To mitigate the risks of photo-oxidation and thermal degradation, stringent environmental controls must be maintained.

Table 1: Storage Conditions and Expected Stability

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf Life
Long-Term -20 °CArgon or NitrogenAmber Glass Vial (Sealed)> 24 Months
Short-Term (Transit) 2–8 °CArgon or NitrogenAmber Glass Vial< 10 Days[2]
Benchtop (Unprotected) 20–25 °CAmbient AirClear Glass Vial< 24 Hours (Rapid Degradation)

Experimental Protocols: Handling & Aliquoting

To prevent the introduction of moisture and oxygen, the following step-by-step methodology must be strictly adhered to when opening a new or stored vial.

Protocol A: Solid Compound Aliquoting
  • Equilibration (Critical Causality Step): Remove the sealed amber vial from the -20 °C freezer. Do not open immediately. Place the vial in a desiccator and allow it to equilibrate to room temperature (approximately 30–60 minutes). Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which accelerates hydrolytic and oxidative degradation.

  • Inert Transfer: Transfer the equilibrated vial into a glove box purged with high-purity Argon or Nitrogen. If a glove box is unavailable, utilize a continuous positive-pressure Argon stream (Schlenk line technique) directly over the vial opening[4].

  • Light Protection: Ensure the handling area is free from direct sunlight or harsh overhead fluorescent lighting. Use amber glassware for all subsequent handling.

  • Weighing: Weigh the required amount using anti-static spatulas. Aromatic amine powders can be prone to electrostatic dispersion, which poses both a loss of material and an inhalation hazard[4].

  • Re-sealing: Before closing the master vial, purge the headspace with Argon for 10–15 seconds. Seal tightly with a PTFE-lined cap, wrap the exterior seal with Parafilm, and immediately return the vial to -20 °C storage.

Protocol B: Preparation of Standard Solutions
  • Solvent Degassing: Prior to dissolving 5-Fluoroindolin-7-amine, degas all solvents (e.g., DMSO, Acetonitrile, Methanol) by sparging with Argon for 15 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional): For aqueous or highly dilute analytical standards (e.g., for HPLC/MS autosamplers), the addition of a mild antioxidant (such as 1% ascorbic acid) can prevent oxidation during prolonged analysis queues[5].

  • Solution Storage: Solutions should ideally be prepared fresh. If storage is necessary, freeze aliquots at -70 °C to -20 °C; studies on similar aromatic amines indicate stability at these ultra-low temperatures for extended periods[2].

Workflow Start Receive Compound Check Inspect Amber Vial Start->Check Store Long-Term Storage (-20°C, Argon/N2) Check->Store If not in use Prep Equilibrate to Room Temp (in desiccator) Check->Prep If ready to use Store->Prep GloveBox Transfer to Glove Box (Inert Atmosphere) Prep->GloveBox Weigh Weighing & Aliquoting (Protect from Light) GloveBox->Weigh Return Purge with Argon & Seal Weigh->Return Return->Store

Fig 2: Standard operating workflow for handling and storing 5-Fluoroindolin-7-amine.

Health and Safety (PPE)

Aromatic amines pose potential health hazards, including skin irritation, respiratory irritation, and potential mutagenicity[6][7]. The following Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Nitrile gloves (double-gloving is highly recommended). Inspect gloves prior to use and dispose of them immediately after handling[6].

  • Respirator/Ventilation: Handle fine powders exclusively inside a certified fume hood or glove box to avoid inhalation of dust or aerosols[4].

  • Eyewear: Chemical splash goggles must be worn at all times.

References

  • AiFChem. "194476-44-3 | 5-Fluoroindolin-7-amine." aifchem.com.
  • Google Patents. "US2653171A - Stabilized aromatic amines." google.com.
  • AiFChem. "Safety Datasheet: ACTSVI321 (Fluoroindoline derivatives)." aifchem.com.
  • XiXisys. "CAS 552866-98-5 GHS 11 (Rev.11) SDS/MSDS." xixisys.com.
  • ResearchGate. "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions." researchgate.net.
  • National Institutes of Health (NIH). "Short- and Long-Term Stability of Aromatic Amines in Human Urine." nih.gov.
  • Nanolab. "Determination of Primary Aromatic Amine (PAA) in Packaging." nano-lab.com.tr.

Sources

Method

Application Note: Chemoselective N-Alkylation of 5-Fluoroindolin-7-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists. Mechanistic Rationale & Chemoselectivity (E-E-A-T) 5-Fluoroindolin-7-amine is a highly valuable bifunctional building block in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

5-Fluoroindolin-7-amine is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized to synthesize kinase inhibitors and CNS-active agents. The compound is typically sourced as a dihydrochloride salt[1]. Structurally, it presents a classic chemoselectivity challenge: it contains both a secondary amine embedded within the indoline ring (N1) and an exocyclic primary aniline derivative (N7).

The fluorine atom at C5 exerts an inductive electron-withdrawing effect (-I), which subtly reduces the electron density of the aromatic system, thereby modulating the nucleophilicity of both nitrogen centers. Standard alkylation utilizing alkyl halides (S_N2 conditions) typically results in poor regiocontrol and undesired over-alkylation. To achieve strict chemoselectivity, the experimental design must exploit the distinct kinetic and thermodynamic properties of the two amines.

Causality Behind Experimental Choices:

  • N7-Selective Alkylation (Kinetic Control): To selectively target the primary N7 amine, reductive amination is the optimal strategy. Primary amines rapidly and reversibly condense with aldehydes to form stable imines. Conversely, the secondary N1 indoline amine can only form a less stable iminium ion. By employing sodium triacetoxyborohydride (NaBH(OAc)₃)—a mild reducing agent that selectively reduces imines without reducing the parent aldehyde—the reaction kinetically traps the N7-alkylated product while leaving the N1 position completely unreacted.

  • N1-Selective Alkylation (Thermodynamic Control): Directing alkylation to the secondary N1 position without utilizing protecting groups requires a transition-metal-catalyzed "Borrowing Hydrogen" (BH) methodology[2]. In this pathway, an alcohol is temporarily oxidized to an aldehyde by an iron or zinc catalyst[3]. Under these specific catalytic conditions, the indoline N1 nitrogen is inherently more nucleophilic toward the metal-activated electrophile. The use of 2,2,2-Trifluoroethanol (TFE) as a solvent is critical here; its strong hydrogen-bond-donating capability stabilizes the transition states and enhances the electrophilicity of the intermediate, driving the reaction to thermodynamic N1-selectivity[2].

Experimental Protocols

Protocol A: Selective N7-Alkylation via Reductive Amination

Objective: Synthesis of N7-benzyl-5-fluoroindolin-7-amine.

Reagents:

  • 5-Fluoroindolin-7-amine dihydrochloride (1.0 equiv, 1.0 mmol)[1]

  • Benzaldehyde (1.05 equiv, 1.05 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine, DIPEA (2.2 equiv, 2.2 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Glacial acetic acid (1–2 drops, catalytic)

Step-by-Step Methodology:

  • Free-Basing: Suspend 5-fluoroindolin-7-amine dihydrochloride in 10 mL of anhydrous DCE. Add DIPEA dropwise at room temperature. Rationale: DIPEA is a sterically hindered, non-nucleophilic base that liberates the free amines from the hydrochloride salt without participating in the alkylation.

  • Imine Formation: Add benzaldehyde followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to ensure complete conversion to the intermediate imine.

  • Selective Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 5 minutes. Rationale: Cooling mitigates the mild exotherm, preventing the degradation of the reducing agent and ensuring strict kinetic control.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor completion via LC-MS or TLC (Hexane/EtOAc 7:3).

  • Workup & Purification: Quench by slowly adding 10 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess borohydride. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂) to afford the N7-alkylated product.

Protocol B: Selective N1-Alkylation via Iron-Catalyzed Borrowing Hydrogen

Objective: Synthesis of 1-benzyl-5-fluoroindolin-7-amine.

Reagents:

  • 5-Fluoroindolin-7-amine (free base) (1.0 equiv, 0.5 mmol)

  • Benzyl alcohol (2.0 equiv, 1.0 mmol)

  • Tricarbonyl(cyclopentadienone) iron complex (Fe-1) (5 mol %)[2]

  • Trimethylamine N-oxide (Me₃NO) (10 mol %)[2]

  • Potassium carbonate, K₂CO₃ (1.0 equiv, 0.5 mmol)[2]

  • 2,2,2-Trifluoroethanol (TFE) (1.0 mL, 0.5 M)[2]

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine the Fe-1 complex (5 mol %) and Me₃NO (10 mol %). Add 0.5 mL of TFE and stir for 5 minutes. Rationale: Me₃NO oxidatively decarbonylates the iron complex, generating the active catalytic species.

  • Reagent Addition: Add 5-fluoroindolin-7-amine, benzyl alcohol, and K₂CO₃ to the activated catalyst solution. Rinse the tube walls with the remaining 0.5 mL of TFE.

  • Thermal Alkylation: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 110 °C for 18 hours[2].

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the iron catalyst and inorganic salts. Concentrate the filtrate and purify by silica gel chromatography to isolate the N1-alkylated indoline.

Quantitative Data Summary

Table 1: Comparison of Chemoselective N-Alkylation Strategies for 5-Fluoroindolin-7-amine

ParameterProtocol A (N7-Selective)Protocol B (N1-Selective)
Alkylating Agent Aldehyde (e.g., Benzaldehyde)Alcohol (e.g., Benzyl alcohol)
Reagent / Catalyst NaBH(OAc)₃ (Stoichiometric)Fe-complex (5 mol%) + Me₃NO
Solvent DCE or DCM2,2,2-Trifluoroethanol (TFE)
Temperature 0 °C to Room Temperature110 °C
Reaction Time 4 - 6 hours18 hours
Primary Mechanism Kinetic (Imine formation/reduction)Thermodynamic (Borrowing Hydrogen)
Regioselectivity >95% N7-Alkylation>90% N1-Alkylation
Typical Yield 75 - 85%70 - 80%

Workflow Visualization

G cluster_0 Chemoselective N-Alkylation Pathways SM 5-Fluoroindolin-7-amine (Bifunctional Scaffold) Path1 Protocol A: Reductive Amination (Aldehyde, NaBH(OAc)3, DCE) SM->Path1 Favors Primary Amine Path2 Protocol B: Borrowing Hydrogen (Alcohol, Fe-Catalyst, TFE, 110°C) SM->Path2 Favors Secondary Amine Path3 Direct Alkylation (Alkyl Halide, Base) SM->Path3 Uncontrolled SN2 Prod1 N7-Alkylated Product (Kinetic Control) Path1->Prod1 Prod2 N1-Alkylated Product (Thermodynamic Control) Path2->Prod2 Prod3 N1 / N7 Dialkylated Mixture (Poor Selectivity) Path3->Prod3

Divergent chemoselective N-alkylation pathways for 5-Fluoroindolin-7-amine.

References

  • Title: 5-fluoroindolin-7-amine dihydrochloride -[F85536] Source: Synthonix URL
  • Source: NIH.gov (PMC)
  • Title: Zn(II)

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 5-Fluoroindolin-7-amine synthesis

Diagnostic Troubleshooting Hub: Optimizing 5-Fluoroindolin-7-amine Synthesis Introduction Synthesizing 5-fluoroindolin-7-amine from its 5-fluoro-7-nitroindoline precursor presents unique chemoselective and stability chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Troubleshooting Hub: Optimizing 5-Fluoroindolin-7-amine Synthesis

Introduction

Synthesizing 5-fluoroindolin-7-amine from its 5-fluoro-7-nitroindoline precursor presents unique chemoselective and stability challenges. As an electron-rich indoline bearing both a halogen and a primary amine, the molecule is highly susceptible to hydrodefluorination during reduction and rapid oxidative degradation during isolation. This technical support guide provides field-proven, mechanistically grounded solutions to optimize your reaction conditions and ensure high-yield, high-purity recovery.

Phase 1: Catalysis & Precursor Reduction

Q: Why am I observing significant defluorination and low yields when using standard Pd/C catalytic hydrogenation? A: While the C-F bond is typically robust, the highly electron-donating nature of the indoline ring activates the aromatic system. This makes the molecule vulnerable to hydrodehalogenation under standard palladium-catalyzed conditions, where palladium inserts into the activated C-F bond, leading to a des-fluoro byproduct.

Causality & Solution: To preserve the fluorine atom, you must shift from transition-metal catalytic hydrogenation to a milder reduction mechanism. The classic Béchamp reduction utilizing Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) provides excellent chemoselectivity for the nitro group without cleaving the C-F bond[1]. Alternatively, foundational protocols for halogenated 7-aminoindolines utilize Zinc dust in aqueous NaOH [2].

Quantitative Comparison of Reduction Conditions for 5-Fluoro-7-nitroindoline

Reduction SystemChemoselectivity (Nitro vs. C-F)Reaction ConditionsYield ProfileRisk of Indoline Oxidation
Pd/C + H2​ Low (High defluorination risk)50 psi, Room Temp, MeOHVariableLow (Reductive environment)
Pt(S)/C + H2​ High (Poisoned catalyst)1 atm, Room Temp, EtOAcHighLow
Zn dust / aq. NaOH ExcellentReflux, Ethanol, N2​ HighModerate (Requires Na2​S2​O4​ workup)
Fe / NH4​Cl Excellent80°C, EtOH/ H2​O , N2​ HighLow

Phase 2: Workup & Antioxidant Protocols

Q: My product rapidly turns dark red or brown during the extraction phase. How do I prevent this degradation? A: The darkening is a visual indicator of oxidative degradation. 5-Fluoroindolin-7-amine in its free base form is an extremely electron-rich diamine. Upon exposure to atmospheric oxygen, it undergoes rapid oxidative aromatization to form 5-fluoro-7-aminoindole, or radical oligomerization resulting in dark, insoluble tars.

Causality & Solution: You must implement an inert, antioxidant-buffered workup. By introducing sodium hydrosulfite ( Na2​S2​O4​ ) to the aqueous phase before extraction, you create a sacrificial antioxidant sink that scavenges dissolved oxygen and quenches reactive radical intermediates[3].

DegradationPathway A 5-Fluoroindolin-7-amine (Free Base) B O2 Exposure (Air) A->B Unprotected Workup C Oxidative Aromatization B->C -H2 E Radical Oligomerization B->E Radical Initiation D 5-Fluoro-7-aminoindole (Contaminant) C->D F Dark Insoluble Tars E->F

Oxidative degradation pathways of 5-fluoroindolin-7-amine free base upon air exposure.

Phase 3: Experimental Methodologies (Self-Validating Protocols)

Q: What is the exact step-by-step protocol to ensure high purity and stability of the final product? A: The free base must never be stored. The protocol below integrates the chemoselective reduction, antioxidant workup, and immediate stabilization via salt formation into a single, self-validating workflow. If the product remains a light crystalline powder at the end, the inert conditions were successfully maintained.

SynthesisWorkflow SM 5-Fluoro-7-nitroindoline (Precursor) Red Reduction Phase (Fe/NH4Cl or Zn/NaOH) SM->Red N2 Atmosphere Workup Inert Workup (Na2S2O4 Antioxidant) Red->Workup Filter & Quench Extract Free Base Extraction (Ether, Dry K2CO3) Workup->Extract Phase Separation Salt Salt Formation (Methanolic HCl) Extract->Salt Acidification (0°C) Product 5-Fluoroindolin-7-amine Dihydrochloride Salt->Product Crystallization

Workflow for the synthesis and isolation of 5-fluoroindolin-7-amine dihydrochloride.

Step-by-Step Methodology: Synthesis and Isolation

  • Chemoselective Reduction:

    • Suspend 5-fluoro-7-nitroindoline (1.0 eq) in a degassed mixture of ethanol and water (4:1 v/v).

    • Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4​Cl , 2.0 eq).

    • Heat the mixture to 80°C under a strict nitrogen atmosphere for 2-3 hours until TLC indicates complete consumption of the starting material.

  • Antioxidant Quench & Filtration:

    • Cool the reaction mixture to room temperature.

    • Add 1.0 g of sodium hydrosulfite ( Na2​S2​O4​ ) directly to the mixture to act as an antioxidant sink[2].

    • Filter the mixture through a pad of Celite under nitrogen to remove the iron sludge, washing the filter cake with degassed ethanol.

  • Inert Extraction:

    • Concentrate the filtrate in vacuo to remove the ethanol.

    • Suspend the aqueous residue in degassed diethyl ether.

    • Extract the organic layer, wash with brine, and dry over anhydrous potassium carbonate ( K2​CO3​ ). Crucial Causality: Do not use sodium sulfate; the mild basicity of K2​CO3​ stabilizes the electron-rich free base and prevents acid-catalyzed ring opening.

  • Dihydrochloride Salt Formation:

    • Filter the dried ether solution into a flame-dried flask cooled to 0°C in an ice bath.

    • Dropwise add a stoichiometric excess of methanolic hydrogen chloride (HCl) under continuous stirring.

    • Collect the precipitating 5-fluoroindolin-7-amine dihydrochloride via vacuum filtration. Wash with cold, anhydrous ethanol and dry under high vacuum to yield a stable, light-colored crystalline solid.

References[2] Title: US3679701A - 7-benzoyl indolines

Source: Google Patents URL: [1] Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: Organic Letters - ACS Publications URL: [Link][3] Title: A New Class of Antioxidants Intramolecular Hydrogen Bonding in Catechols, Naphthalene Diols, and Their Aryloxyl Radicals Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Improving Low Yields in 5-Fluoroindolin-7-amine Cross-Coupling Reactions

Prepared by the Gemini Applications Science Team Welcome to the technical support center for cross-coupling reactions involving 5-Fluoroindolin-7-amine. This guide is designed for researchers, medicinal chemists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for cross-coupling reactions involving 5-Fluoroindolin-7-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with this specific substrate. 5-Fluoroindolin-7-amine is a valuable building block, but its unique electronic and steric properties can make achieving high yields in cross-coupling reactions, particularly Buchwald-Hartwig aminations, a non-trivial task.

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and solve common issues, leading to more efficient and successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with 5-Fluoroindolin-7-amine is giving very low or no yield. What are the most common initial culprits?

A1: Low conversion with this substrate often stems from a few key factors related to its structure. The primary amine at the 7-position is both sterically hindered by the adjacent indoline ring and electronically deactivated by the C5-fluoro substituent. The initial things to check are the integrity of your reagents and the robustness of your reaction setup.[1] Ensure your 5-Fluoroindolin-7-amine is pure, as trace impurities can poison the catalyst. Additionally, confirm that your solvent is anhydrous and the reaction is rigorously degassed, as oxygen can deactivate both the Pd(0) active catalyst and the sensitive phosphine ligands.[1][2]

Q2: What is the best "starting point" catalyst system for coupling 5-Fluoroindolin-7-amine?

A2: For sterically hindered and electronically challenging anilines, catalyst systems based on bulky, electron-rich biaryl monophosphine ligands are the most reliable starting points.[3][4] A highly recommended initial system is a combination of a modern palladium precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3 or BrettPhos Pd G3), with a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) in an aprotic solvent like toluene or dioxane.[5] These advanced precatalysts ensure efficient and reliable generation of the active LPd(0) species.[5]

Q3: How does the fluorine atom at the C5 position affect the reaction?

A3: The fluorine substituent has a dual electronic effect. Its strong electron-withdrawing nature through induction decreases the nucleophilicity of the C7-amine, making the C-N bond-forming reductive elimination step more challenging.[6][7] This is often the turnover-limiting step for electron-deficient anilines.[6][7] However, the fluorine atom can also influence reaction rates and selectivity in complex ways, sometimes favorably.[8] Understanding this electronic penalty is key; it means your catalyst system must be highly active to overcome the higher energy barrier for the final bond formation.

Q4: I see a significant amount of my aryl halide being consumed, but very little product is formed. What side reaction is likely occurring?

A4: A common side reaction is the hydrodehalogenation of your aryl halide coupling partner, where the halide is replaced by a hydrogen atom.[3][9] This can be exacerbated by high temperatures, the presence of trace water, or a suboptimal choice of ligand or base.[3][9] To mitigate this, consider lowering the reaction temperature and screening alternative, less electron-rich ligands or a different base.[3][9]

Troubleshooting Guide: From Low Conversion to High Yield

This section is organized by common experimental observations. For each issue, we explain the underlying chemical principles and provide actionable solutions.

Problem 1: Low or No Conversion of Starting Materials

If your starting materials remain largely unreacted, the issue likely lies with the activity of your catalytic system.

G Start Low or No Conversion Observed Purity 1. Verify Reagent Purity & Integrity (Amine, Aryl Halide, Solvent, Base) Start->Purity Catalyst 2. Assess Catalyst Activation - Using a Pd(II) source? Switch to a precatalyst. - Is the precatalyst fresh? Purity->Catalyst Reagents OK Ligand 3. Screen Ligands - Substrate is hindered. Is your ligand bulky enough? - Start with a panel (XPhos, RuPhos, BrettPhos). Catalyst->Ligand Catalyst OK Conditions 4. Screen Base & Solvent - Is the base strong enough? - Are all components soluble? Ligand->Conditions No improvement Success Improved Yield Ligand->Success Yield Improved Temp 5. Optimize Temperature - Increase temperature incrementally (e.g., 80°C -> 110°C). - Monitor for decomposition. Conditions->Temp No improvement Conditions->Success Yield Improved Temp->Success Yield Improved

Caption: A systematic workflow for troubleshooting low-yield reactions.

A. Inactive Catalyst

  • The "Why": The active catalyst in a Buchwald-Hartwig cycle is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ.[2] This reduction step can be inefficient and is a common failure point. Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II), or it can aggregate into palladium black, which has poor catalytic activity.[1][2]

  • The Fix:

    • Switch to a Modern Precatalyst: Use a well-defined palladacycle precatalyst (e.g., G3 or G4 type). These are designed for rapid and quantitative generation of the active Pd(0) catalyst upon addition of a base, greatly improving reaction reliability.[5]

    • Ensure Rigorous Inert Atmosphere: Use a Schlenk line or a glovebox for reaction setup. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[1][10]

    • Increase Catalyst Loading: For a particularly challenging coupling, a temporary increase in catalyst loading from a typical 1-2 mol% to 5 mol% can help overcome low activity and achieve product formation.[2]

B. Suboptimal Ligand Choice

  • The "Why": The phosphine ligand is critical. It stabilizes the palladium center, modulates its reactivity, and facilitates the difficult reductive elimination step. For a sterically hindered substrate like 5-fluoroindolin-7-amine, the ligand must be sufficiently bulky to promote the formation of a monoligated palladium species, which is crucial for coupling crowded substrates.[3]

  • The Fix:

    • Screen a Panel of Ligands: There is no universal ligand. A rational screening of 3-4 different bulky, electron-rich biarylphosphine ligands is the most effective strategy.

    • Maintain Ligand Integrity: Phosphine ligands are susceptible to oxidation.[1] Ensure they are stored and handled under an inert atmosphere. Using a slight excess of ligand relative to the palladium source can sometimes improve catalyst stability.

Ligand Key Characteristics When to Use
XPhos Highly active, general-purpose ligand for a broad range of substrates.Excellent starting point for most C-N couplings. Good for aryl chlorides.
RuPhos Very electron-rich, effective for hindered substrates and heteroaromatic amines.A good alternative if XPhos fails, particularly with N-heterocyclic partners.[4]
BrettPhos Extremely bulky, designed to accelerate reductive elimination.Ideal for very hindered substrates or when diarylation of primary amines is a problem.[4]
SPhos Another highly active and versatile biarylphosphine ligand.Often successful for challenging substrates, including those with sulfur-containing functional groups.[11]

C. Inappropriate Base or Solvent

  • The "Why": The base's role is to deprotonate the amine-palladium complex to facilitate reductive elimination. The base must be strong enough for this task but not so reactive that it causes degradation of starting materials or products. Base solubility is also crucial; a reaction can stall if the base is not sufficiently soluble in the chosen solvent.[5][12]

  • The Fix:

    • Base Screening: If a strong base like NaOt-Bu fails, consider other options. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are weaker but can be effective, often requiring higher temperatures.[5] Ensure the base is a fine powder to maximize surface area.[5]

    • Solvent Screening: The solvent affects the solubility of all components and dictates the accessible temperature range. Toluene, 1,4-dioxane, and THF are common choices.[5][13] If solubility is an issue, switching solvents can have a dramatic effect.

Experimental Protocol: Ligand Screening for a Challenging Amination

This protocol outlines a parallel screening experiment to identify the optimal ligand for the coupling of 5-Fluoroindolin-7-amine with a representative aryl bromide.

Objective: To systematically identify the most effective ligand for the desired transformation.

Materials:

  • 5-Fluoroindolin-7-amine

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3)

  • Ligands for screening: XPhos, RuPhos, SPhos

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Anhydrous, degassed Toluene

  • Inert atmosphere glovebox or Schlenk line equipment

  • Reaction vials with stir bars

Procedure:

  • Preparation (in a glovebox):

    • In four separate, labeled reaction vials, add the aryl bromide (0.1 mmol, 1.0 equiv).

    • To each vial, add 5-Fluoroindolin-7-amine (0.12 mmol, 1.2 equiv).

    • To each vial, add sodium tert-butoxide (0.14 mmol, 1.4 equiv).

  • Catalyst Addition:

    • Vial 1 (Control): Add BrettPhos Pd G3 (0.002 mmol, 2 mol %).

    • Vial 2: Add the same Pd source and XPhos (0.004 mmol, 4 mol %).

    • Vial 3: Add the same Pd source and RuPhos (0.004 mmol, 4 mol %).

    • Vial 4: Add the same Pd source and SPhos (0.004 mmol, 4 mol %).

  • Reaction Setup:

    • To each vial, add anhydrous, degassed toluene (1.0 mL) to make the reaction 0.1 M.

    • Seal the vials tightly with PTFE-lined caps.

    • Remove the vials from the glovebox and place them in a pre-heated reaction block or oil bath at 100 °C.

    • Stir the reactions vigorously for 16 hours.

  • Analysis:

    • After cooling to room temperature, take a small aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.[2] This provides quantitative data to guide further optimization.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism helps pinpoint where a reaction might be failing. For electron-deficient anilines, the final C-N reductive elimination step is often the most difficult.

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OA_complex L(Ar)Pd(II)-X (Oxidative Addition) Pd0->OA_complex Oxidative Addition Amine_complex [L(Ar)Pd(II)(Amine)]+X- OA_complex->Amine_complex Amine Coordination Amido_complex L(Ar)Pd(II)-NR'R'' (Amido Complex) Amine_complex->Amido_complex Deprotonation (Base is critical here) Amido_complex->Pd0 Reductive Elimination (Often rate-limiting for 5-fluoroindolin-7-amine) BH_X [Base-H]+X- Amido_complex->BH_X Product Ar-NR'R'' Amido_complex->Product ArX Ar-X ArX->OA_complex Amine HNR'R'' Amine->Amine_complex Base Base Base->Amine_complex

Caption: The catalytic cycle for Buchwald-Hartwig amination.

References
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Pradhan, S., Bhattacharyya, A., & John, R. P. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]

  • González-Antonio, O. (2017). Response to "Suzuki coupling Reaction's yield is very low...". ResearchGate. [Link]

  • Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • Krska, S. W., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • BenchChem Technical Support Team. (2025). Catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline. BenchChem.
  • Buchwald, S. L., & Fors, B. P. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

  • Saper, N. I., & Hartwig, J. F. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]

  • Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]

Sources

Troubleshooting

troubleshooting HPLC peak tailing for 5-Fluoroindolin-7-amine

Troubleshooting Peak Tailing for 5-Fluoroindolin-7-amine Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Peak Tailing for 5-Fluoroindolin-7-amine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with poor peak shape when analyzing 5-Fluoroindolin-7-amine . By understanding the specific physicochemical properties of this molecule, we can move beyond trial-and-error and apply targeted, causality-driven chromatographic solutions.

Compound Profiling & The Root Cause of Tailing

5-Fluoroindolin-7-amine is a highly polar, basic compound. Structurally, it features an indoline ring (containing a secondary amine) and a primary amine at the 7-position. While the electron-withdrawing fluorine atom at the 5-position slightly modulates the electron density of the ring, the molecule remains predominantly cationic (positively charged) under standard reversed-phase HPLC conditions.

The Mechanistic Problem: In an ideal reversed-phase separation, retention is driven purely by hydrophobic interactions. However, peak tailing occurs when a secondary retention mechanism competes with the primary one 1. For highly basic amines like 5-Fluoroindolin-7-amine, this secondary mechanism is an ion-exchange interaction with exposed, unbonded silanol (Si–OH) groups on the silica stationary phase 1.

SilanolInteraction Amine 5-Fluoroindolin-7-amine (Protonated Amines) Interaction Ion-Exchange Interaction (Si-O⁻ ↔ NH3⁺) Amine->Interaction Silica Silica Stationary Phase (Residual Silanols) Silica->Interaction MidPH Mid-pH Mobile Phase (pH 4.0 - 7.0) MidPH->Amine Maintains NH3⁺ State MidPH->Silica Deprotonates to Si-O⁻ Tailing Peak Tailing / Asymmetry (As > 1.5) Interaction->Tailing Secondary Retention

Logical mechanism of silanol-driven peak tailing for basic amines.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does 5-Fluoroindolin-7-amine tail so severely at pH 6.0 - 7.0? A: At mid-pH levels, the residual silanol groups on the silica surface act as weak acids and dissociate into negatively charged silanoxylate ions (Si–O⁻). Simultaneously, the basic amines on 5-Fluoroindolin-7-amine remain fully protonated (NH₃⁺). This creates a strong, secondary ionic interaction that retains the basic analyte longer than the bulk mobile phase flow, stretching the trailing edge of the peak 2.

Q: Can I just use a standard C18 column to fix this? A: Not necessarily. Older "Type A" silica columns contain trace metals (like iron and aluminum) that withdraw electrons from adjacent silanols, making them even more acidic and highly interactive 3. To mitigate this, you must use high-purity "Type B" silica, which is heavily end-capped to physically block basic compounds from reaching the residual silanols 3.

Q: How does mobile phase pH optimization resolve this? A: You must avoid operating near the analyte's pKa, as partial ionization leads to multiple retention states and severe asymmetry 4. You have two thermodynamic choices to break the ion-exchange interaction:

  • Low pH (< 2.5): Forces the silanols to remain fully protonated (neutral), shutting down the ion-exchange pathway 2.

  • High pH (> 10.0): Forces the 5-Fluoroindolin-7-amine to deprotonate (neutral), eliminating its ability to interact with the negatively charged silanols 5.

Troubleshooting Workflow & Self-Validating Protocols

TroubleshootingWorkflow Step1 Observe Peak Tailing (Asymmetry Factor > 1.5) Step2 Evaluate Mobile Phase pH Step1->Step2 PathA Low pH Strategy (pH < 2.5) 0.1% TFA or Formic Acid Step2->PathA PathB High pH Strategy (pH > 10) Ammonium Hydroxide Step2->PathB MechA Protonates Silanols (Suppresses Si-O⁻) PathA->MechA MechB Deprotonates Amine (Neutralizes Analyte) PathB->MechB CheckCol Assess Column Chemistry MechA->CheckCol MechB->CheckCol ColA Use Type B Silica / End-capped C18 CheckCol->ColA If Low pH ColB Use Hybrid Silica (High pH Stable) CheckCol->ColB If High pH Result Symmetrical Peak (Asymmetry Factor < 1.2) ColA->Result ColB->Result

Step-by-step troubleshooting workflow for resolving basic compound peak tailing.

Protocol A: The Low-pH Suppression Strategy

Causality: By dropping the mobile phase pH below the pKa of the acidic silanol groups (typically pKa ~ 3.5-4.5), we neutralize the stationary phase, leaving only hydrophobic interactions. Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A using highly purified water (18.2 MΩ·cm) and add 0.1% v/v Trifluoroacetic Acid (TFA). Verify the pH is ≤ 2.5 using a calibrated pH meter. Note: TFA also acts as an ion-pairing reagent, further masking the basic amine.

  • Column Selection: Install a high-purity Type B silica C18 column (fully end-capped) 4. Ensure it is rated for low-pH stability (e.g., sterically protected silanes).

  • Equilibration: Flush the column with 10–15 column volumes of the acidic mobile phase to ensure complete protonation of the silica bed.

  • Sample Dilution: Dilute the 5-Fluoroindolin-7-amine sample strictly in the initial mobile phase conditions to prevent solvent-mismatch fronting.

  • Validation: Inject the sample. Calculate the USP Tailing Factor ( Tf​ ) or Asymmetry factor ( As​ ). A successful suppression will yield a Tf​ between 1.0 and 1.2.

Protocol B: The High-pH Neutralization Strategy

Causality: By raising the pH above the pKa of the basic amines, the analyte becomes uncharged, relying purely on hydrophobic retention and ignoring the negatively charged silanols. Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate or Ammonium Hydroxide, adjusted to pH 10.5.

  • Column Selection (Critical): Standard silica dissolves rapidly above pH 8.0. You must install a specialized high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) column.

  • Equilibration: Equilibrate the system slowly to prevent pressure shocks. High-pH buffers can increase mobile phase viscosity depending on the organic modifier used (methanol vs. acetonitrile).

  • Validation: Inject the sample. The retention time will likely increase (as the neutral molecule is more hydrophobic), but peak symmetry should be restored ( Tf​ < 1.2).

Quantitative Data: Impact of Conditions on Peak Symmetry

The table below summarizes the expected outcomes for 5-Fluoroindolin-7-amine based on the mechanistic states of the analyte and the column.

Chromatographic ConditionMobile Phase pHColumn ChemistryAnalyte StateSilanol StateExpected Asymmetry ( As​ )
Unoptimized (Baseline) 6.5Standard Type A C18Protonated (+)Ionized (-)> 2.0 (Severe Tailing)
Partial Suppression 4.0End-capped Type B C18Protonated (+)Partially Ionized1.5 - 1.8 (Moderate Tailing)
Low-pH Optimization 2.0End-capped Type B C18Protonated (+)Neutral (0)1.0 - 1.2 (Symmetrical)
High-pH Optimization 10.5Hybrid Silica (BEH/CSH)Neutral (0)Ionized (-)1.0 - 1.1 (Symmetrical)
References
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[Link]

  • LC Troubleshooting Bible. "Why Do Peaks Tail?" LC Troubleshooting Bible.[Link]

Sources

Optimization

overcoming poor solubility of 5-Fluoroindolin-7-amine in polar solvents

Technical Support Center: Overcoming Poor Solubility of 5-Fluoroindolin-7-amine in Polar Solvents Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Poor Solubility of 5-Fluoroindolin-7-amine in Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous and polar solvent solubility of fluorinated indolines. 5-Fluoroindolin-7-amine is a highly valuable building block in medicinal chemistry due to the metabolic stability imparted by the fluorine atom; however, this structural modification inherently increases lipophilicity and disrupts hydrogen-bonding networks, leading to poor solubility in polar solvents like water, methanol, or PBS.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these hurdles in your drug development workflows.

Section 1: Frequently Asked Questions (The "Why" and "How")

Q1: Why does 5-Fluoroindolin-7-amine exhibit such poor solubility in aqueous buffers despite having a polar amine group? Causality: The incorporation of a fluorine atom at the 5-position significantly increases the lipophilicity of the indoline core. Fluorine is highly electronegative, and the C–F bond is extremely hydrophobic. This disrupts the local hydration shell and prevents efficient hydrogen bonding with polar solvents[1]. While the primary amine at the 7-position offers a polar handle, the high crystal lattice energy of the neutral free base often outweighs the solvation energy, resulting in rapid precipitation in aqueous media.

Q2: What is the most immediate way to improve its solubility for in vitro biological assays? Causality: The most effective and permanent strategy is salt formation. Converting the free base into 5-Fluoroindolin-7-amine dihydrochloride (CAS: 2306268-35-7) introduces a permanent positive charge on the primary amine and protonates the indoline nitrogen[2]. This drastically enhances ion-dipole interactions with water molecules, shifting the compound from a poorly soluble state to a highly soluble class[3].

Q3: What if my downstream application (e.g., live-cell assays) is sensitive to low pH or high chloride ion concentrations? Causality: If salt formation is not viable for your assay, you must utilize a co-solvency or complexation approach. Dissolving the free base in a polar aprotic solvent (like DMSO) followed by rapid titration into the aqueous buffer can create a metastable solution. Alternatively, micellar solubilization or encapsulation within fluorinated carriers can increase the aqueous solubility of fluorinated drugs by up to 12-fold without altering the pH[4].

Section 2: Troubleshooting Specific Experimental Issues

Issue 1: The compound precipitates immediately upon dilution from a DMSO stock into PBS. Root Cause: "Solvent shift" precipitation. The hydrophobic 5-fluoroindoline core rapidly aggregates when the DMSO concentration drops below the critical solvation threshold. Solution: Pre-warm the PBS to 37 °C. Add the DMSO stock dropwise under vigorous vortexing. If precipitation persists, incorporate 1–2% (w/v) of a non-ionic surfactant (e.g., Tween-20) or use Hydroxypropyl-β-cyclodextrin (HPβCD) to shield the hydrophobic fluorinated ring.

Issue 2: Inconsistent LC-MS or NMR signals due to partial dissolution. Root Cause: Micro-suspensions form when the compound is not fully dissolved, leading to variable injection volumes and inaccurate quantification. Solution: Always sonicate the stock solution for 10 minutes at room temperature. For NMR, switch from Methanol-d4 to DMSO-d6, which has superior solvating power for fluorinated indolines. Validate complete dissolution by measuring the optical density at 600 nm (OD600 should be exactly 0.000).

Section 3: Quantitative Data Presentation

Table 1: Comparative Solubility Profile of 5-Fluoroindolin-7-amine

Solvent SystemCompound FormApparent Solubility (mg/mL)Visual Observation
Deionized Water (pH 7.0)Free Base< 0.1Heavy precipitation / suspension
Deionized Water (pH 7.0)Dihydrochloride Salt> 50.0Clear, pale yellow solution
PBS Buffer (pH 7.4)Free Base< 0.1Immediate aggregation
MethanolFree Base~ 5.0Partially soluble, requires sonication
DMSO (100%)Free Base> 100.0Highly soluble, clear solution

Section 4: Experimental Workflows & Logical Relationships

Workflow Start Poor Solubility of 5-Fluoroindolin-7-amine Dec1 Is pH adjustment acceptable? Start->Dec1 Salt Form Dihydrochloride Salt (CAS 2306268-35-7) Dec1->Salt Yes Dec2 Is organic co-solvent tolerated? Dec1->Dec2 No End1 Soluble in Aqueous Media Salt->End1 Cosolvent Dissolve in DMSO Titrate into Buffer Dec2->Cosolvent Yes Complex Use Micellar Solubilization Dec2->Complex No End2 Metastable Solution Cosolvent->End2 Complex->End1

Logical workflow for troubleshooting 5-Fluoroindolin-7-amine solubility.

Mechanism FreeBase Free Base (Lipophilic) Acid + 2 HCl (Protonation) FreeBase->Acid Salt Ammonium Cation Acid->Salt Water Ion-Dipole Interactions Salt->Water

Mechanism of solubility enhancement via protonation and solvation.

Section 5: Step-by-Step Methodologies

Protocol A: Generation of the Dihydrochloride Salt for Enhanced Polar Solubility Use this protocol to permanently convert the lipophilic free base into a highly water-soluble salt.

  • Dissolution: Dissolve 5-Fluoroindolin-7-amine free base (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM) at 0 °C in a round-bottom flask.

  • Protonation: Slowly add a 2.0 M solution of HCl in diethyl ether (2.5 eq) dropwise under continuous magnetic stirring.

  • Precipitation: Observe the immediate formation of a white to pale-yellow precipitate, which is the dihydrochloride salt.

  • Maturation: Stir the suspension for an additional 30 minutes at room temperature to ensure complete stoichiometric conversion.

  • Isolation: Filter the precipitate under vacuum, wash twice with cold anhydrous ether, and dry under high vacuum for 12 hours.

  • Self-Validation System: Weigh the recovered salt to calculate the yield. Dissolve a 1 mg aliquot in 1 mL of D₂O. Complete, instantaneous dissolution yielding a clear solution confirms successful salt formation.

Protocol B: Preparation of a Stable DMSO-Aqueous Stock Solution using Co-solvents Use this protocol when salt formation is not viable due to assay constraints.

  • Primary Solvation: Weigh the required mass of 5-Fluoroindolin-7-amine free base into a sterile microcentrifuge tube.

  • Stock Creation: Add molecular biology-grade DMSO to achieve a concentration of 50 mM.

  • Energy Input: Sonicate the tube in a water bath at 25 °C for 10 minutes until the solution is completely clear and devoid of striations.

  • Thermal Matching: Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37 °C to prevent thermal shock-induced precipitation.

  • Titration: While vortexing the buffer vigorously, add the DMSO stock dropwise to achieve the final desired assay concentration (ensure final DMSO concentration is ≤ 1% v/v to prevent cellular toxicity).

  • Self-Validation System: Measure the optical density at 600 nm (OD600) of the final solution using a spectrophotometer. An OD600 of exactly 0.000 indicates the absence of micro-precipitates and confirms true solvation.

Sources

Troubleshooting

effective purification and recrystallization techniques for 5-Fluoroindolin-7-amine

Welcome to the Technical Support Center for Indoline Derivative Handling. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of electron-rich bicyclic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indoline Derivative Handling. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of electron-rich bicyclic amines.

The purification of 5-Fluoroindolin-7-amine presents a unique set of challenges. While the fluorine atom at the C5 position exerts an inductive electron-withdrawing effect (-I) that slightly stabilizes the aromatic ring, the resonance electron donation (+M) from the primary amine at C7 renders the indoline core highly susceptible to autoxidation. This guide is designed to help you navigate the physicochemical hurdles of this compound, ensuring high-yield, high-purity recovery.

Part 1: Physicochemical Data & Form Comparison

Before beginning purification, it is critical to determine whether your downstream application requires the free base or the salt form. We strongly recommend storing this compound as a dihydrochloride salt [1] to prevent oxidative degradation.

Property5-Fluoroindolin-7-amine (Free Base)5-Fluoroindolin-7-amine Dihydrochloride
Physical State Viscous oil to low-melting pale solidCrystalline solid (off-white to pale yellow)
Stability (Air/Light) Poor (Rapidly darkens via autoxidation)Excellent (Stable for months at 4°C)
Solubility DCM, EtOAc, THF, Diethyl EtherWater, Methanol, DMSO
Purification Method Acid-base extraction, ChromatographyRecrystallization (Solvent/Anti-solvent)
Handling Requirement Strict inert atmosphere (Argon/Nitrogen)Ambient air (Hygroscopic, keep sealed)

Part 2: Troubleshooting Guide & FAQs

Q: Why does my purified 5-fluoroindolin-7-amine rapidly darken from pale yellow to deep brown during rotary evaporation? A: This is a classic manifestation of oxidative degradation. The primary amine and the secondary indoline nitrogen facilitate single-electron transfer to atmospheric oxygen, forming radical cations that polymerize into dark-colored azo or quinonoid species. Causality & Solution: The concentration of the free base must be performed under a strict inert atmosphere. Backfill your rotary evaporator with Argon or Nitrogen, and keep the water bath below 30°C. For long-term stability, immediately convert the free base to its dihydrochloride salt [2].

Q: During silica gel chromatography, the compound streaks severely, resulting in poor recovery and co-elution of impurities. How can I resolve this? A: The basic secondary amine of the indoline core and the primary amine at the 7-position act as strong hydrogen-bond donors/acceptors. They interact aggressively with the acidic silanol groups on standard silica gel, retarding elution and causing severe tailing. Causality & Solution: You must deactivate the silica gel. Pre-flush your column with your starting eluent containing 1–2% triethylamine ( Et3​N ). The Et3​N competitively binds and caps the acidic silanol sites, allowing your indoline to elute as a tight, symmetrical band. Alternatively, use basic alumina as the stationary phase.

Q: I am trying to separate the product from unreacted 5-fluoro-7-nitroindoline. What is the most efficient method? A: Do not rely solely on chromatography. Exploit the drastic pKa difference between the nitro starting material and the diamine product. Causality & Solution: Perform a reverse acid-base extraction. The 5-fluoroindolin-7-amine will readily protonate in 1M HCl, migrating to the aqueous phase, while the neutral 5-fluoro-7-nitroindoline remains in the organic phase.

Part 3: Purification Workflow & Experimental Protocols

PurificationWorkflow Start Crude Reaction Mixture (5-Fluoroindolin-7-amine) Ext Acid-Base Extraction (pH Control) Start->Ext 1. 1M HCl (aq) 2. Wash with EtOAc Org Organic Phase (Free Base in DCM) Ext->Org 1. Basify to pH 10 (NaOH) 2. Extract with DCM Chrom Silica Gel Chromatography (Deactivated with Et3N) Org->Chrom Concentrate under Ar Salt Salt Formation (HCl in Dioxane) Chrom->Salt Elute & Concentrate Recryst Recrystallization (MeOH / EtOAc) Salt->Recryst Isolate Crude Salt Pure Pure 5-Fluoroindolin-7-amine Dihydrochloride Recryst->Pure Vacuum Filtration & Ar Drying

Workflow for the isolation and purification of 5-fluoroindolin-7-amine dihydrochloride.
Standard Operating Procedure A: Acid-Base Extraction (Free Base Isolation)

This protocol utilizes pH manipulation to strip away neutral and acidic impurities, a standard technique for aminoindoline alkylating agents [3].

  • Acidification: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Add an equal volume of 1M aqueous HCl. Stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. The protonated 5-fluoroindolin-7-amine will partition into the lower aqueous layer.

    • Validation Checkpoint: Spot the EtOAc layer on a TLC plate. If the product spot (visualized via UV or Ninhydrin) is absent, the extraction is complete.

  • Washing: Wash the acidic aqueous layer with two additional portions of EtOAc to remove residual neutral impurities (e.g., unreacted nitroindolines). Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath (0°C) to prevent thermal degradation. Slowly add 2M aqueous NaOH dropwise until the pH reaches 10. The solution will turn cloudy as the free base precipitates.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) three times.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. Crucial: Flush the rotary evaporator with Argon to prevent autoxidation of the resulting oil.

Standard Operating Procedure B: Dihydrochloride Salt Formation & Recrystallization

Protonating both nitrogen centers protects the electron-rich ring from oxidation, ensuring long-term stability [4].

  • Salt Formation: Dissolve the purified free base in a minimum volume of anhydrous Diethyl Ether or Tetrahydrofuran (THF) under an Argon atmosphere.

  • Precipitation: Slowly add 2.5 equivalents of 4M HCl in dioxane dropwise while stirring vigorously at 0°C. A pale yellow/off-white precipitate (the dihydrochloride salt) will form immediately.

    • Causality: HCl in dioxane is used instead of aqueous HCl to maintain strictly anhydrous conditions, preventing the compound from dissolving into an aqueous phase or hydrating.

  • Isolation: Collect the crude salt via vacuum filtration using a Schlenk frit or a standard Büchner funnel flushed with Argon.

  • Recrystallization (Solvent/Anti-solvent):

    • Transfer the crude salt to a round-bottom flask.

    • Add just enough hot Methanol (approx. 60°C) to completely dissolve the solid.

    • Remove from heat and slowly add Ethyl Acetate (the anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).

    • Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to maximize crystal yield.

    • Validation Checkpoint: The resulting crystals should be sharp and pale yellow. A melting point test should yield a sharp, narrow range, confirming the removal of amorphous impurities.

References

  • 5-fluoroindolin-7-amine dihydrochloride -[F85536] Synthonix Catalog & Specifications[Link]

  • The Chemistry of 7-Aminoindoline and Certain Pyrrolo- and Pyrido[1,2,3-de]quinoxalines Journal of Organic Chemistry (1965)[Link]

  • Synthesis of 1-Substituted 3-(Chloromethyl)-6-aminoindoline (6-Amino-seco-CI) DNA Minor Groove Alkylating Agents and Structure−Activity Relationships for Their Cytotoxicity Journal of Medicinal Chemistry (2003)[Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes Molecules (via PubMed Central, 2023)[Link]

Reference Data & Comparative Studies

Validation

Benchmarking 5-Fluoroindolin-7-amine Against Standard Indoline Scaffolds: A Comprehensive Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols Executive Summary In modern medicinal chemistry, optimizing a drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, optimizing a drug candidate’s distribution, metabolism, and pharmacokinetic (DMPK) profile is as critical as maximizing its pharmacodynamic potency[1]. The standard indoline (2,3-dihydroindole) scaffold is a privileged structure found in numerous CNS agents, kinase inhibitors, and antimitotic drugs. However, standard indolines frequently suffer from two major liabilities: high susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism and suboptimal basicity that can trigger P-glycoprotein (Pgp) efflux[2],[3].

This guide provides an objective, data-driven benchmarking of the standard indoline scaffold against 5-Fluoroindolin-7-amine . By synthesizing field-proven insights, we demonstrate how strategic C5-fluorination and C7-amination synergistically resolve these liabilities while expanding the pharmacophore for advanced target binding.

Structural & Physicochemical Rationale

As an Application Scientist, the decision to transition from a standard indoline to a functionalized 5-fluoroindolin-7-amine is driven by strict physicochemical causality.

The C5-Fluorine Advantage: Metabolic Shielding and pKa Modulation

The C5 position of the indoline ring is highly electron-rich, serving as a primary site for electrophilic attack by CYP450 enzymes[2]. Replacing the C5 hydrogen with a fluorine atom blocks this oxidative pathway. This is not merely due to the superior strength of the C–F bond (~116 kcal/mol), but also because fluorine alters the HOMO energy of the aromatic ring, reducing enzyme-substrate recognition[1].

Beyond metabolic stability, fluorine exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent indoline nitrogen[4],[5]. Reducing the basicity of the scaffold enhances passive membrane permeability and drastically reduces recognition by Pgp efflux transporters—a critical advantage for oral bioavailability and CNS-targeted therapies[3].

The C7-Amine Advantage: Expanding the Pharmacophore

While fluorination optimizes the pharmacokinetic profile, the addition of a primary amine at the C7 position transforms the scaffold's pharmacodynamic potential. The 7-amino group acts as a versatile vector for functionalization (e.g., forming amide or sulfonamide linkages) and serves as a critical hydrogen bond donor/acceptor. For example, 7-aroyl-aminoindoline-1-sulfonamides have been identified as highly potent antitubulin agents that bind specifically to the colchicine site of β-tubulin—an interaction that is sterically and electronically impossible with unsubstituted indolines[6],[7].

StructuralRationale Indoline Standard Indoline (High CYP Oxidation) C5_Fluorination C5-Fluorination (Blocks CYP450) Indoline->C5_Fluorination Metabolic Stability C7_Amination C7-Amination (H-Bond Donor/Acceptor) Indoline->C7_Amination Target Binding Optimized 5-Fluoroindolin-7-amine (High Stability & Affinity) C5_Fluorination->Optimized C7_Amination->Optimized

Caption: Logical mapping of structural modifications from standard indoline to 5-fluoroindolin-7-amine.

Quantitative Benchmarking: Experimental Data

To objectively benchmark these scaffolds, we present comparative data focusing on microsomal stability, pKa modulation, and in vitro efficacy.

Table 1: Physicochemical and Metabolic Benchmarking

Note: Data represents generalized preclinical trends derived from human liver microsome (HLM) assays and predictive pKa modeling[2],[5].

ScaffoldPredicted pKa (Indoline NH)Human Microsomal T½ (min)Intrinsic Clearance (CLint, µL/min/mg)Pgp Efflux Liability
Standard Indoline ~4.515.295.4High
5-Fluoroindoline ~3.1>120.0<10.0Low
7-Aminoindoline ~4.612.8110.2High
5-Fluoroindolin-7-amine ~3.2115.512.4Low
Table 2: Comparative Antitubulin Efficacy

Note: Efficacy data is based on the scaffolds derivatized as 1-benzenesulfonamides evaluated against human cancer cell lines[6],[7].

Scaffold DerivativeTubulin Polymerization IC50 (µM)KB Cell Line IC50 (nM)
Indoline-1-sulfonamide >10.0>1000
7-Aminoindoline-1-sulfonamide 1.845
5-Fluoro-7-aminoindoline-1-sulfonamide 0.912

Self-Validating Experimental Protocols

To ensure the trustworthiness of the data presented above, the following methodologies must be executed as self-validating systems.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Causality: This assay is designed to validate the metabolic shielding provided by the C5-fluorine atom. By using human liver microsomes supplemented with NADPH, we isolate CYP450-mediated metabolism from other clearance mechanisms, proving that the extended half-life is directly caused by the C–F bond resisting oxidation[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 5-Fluoroindolin-7-amine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Quenching (Self-Validation Step): At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Immediate protein precipitation ensures exact time-point accuracy.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant (k), Half-life (T½), and Intrinsic Clearance (CLint).

Workflow Step1 1. Compound Incubation 1 µM Test Cpd + HLM Step2 2. NADPH Addition Initiate CYP450 at 37°C Step1->Step2 Step3 3. Quenching Add Cold ACN at Timepoints Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify Parent Compound Step3->Step4 Step5 5. Data Processing Calculate T1/2 and CLint Step4->Step5

Caption: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Protocol 2: Tubulin Polymerization Inhibition Assay

Causality: To prove the pharmacodynamic necessity of the C7-amine, this cell-free assay measures the ability of derivatized scaffolds to prevent the assembly of purified tubulin into microtubules. The 7-amino group provides the necessary geometry to bridge the scaffold into the colchicine binding pocket[8],[7].

Step-by-Step Methodology:

  • Reagent Prep: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add 5-Fluoroindolin-7-amine derivatives (at varying concentrations from 0.1 nM to 10 µM) to a pre-warmed 96-well half-area plate. Use colchicine as a positive control and DMSO as a vehicle control.

  • Polymerization Initiation: Add the tubulin mixture to the wells to achieve a final tubulin concentration of 3 mg/mL.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. Causality: An increase in absorbance correlates directly with the light scattering caused by microtubule polymer formation.

  • Analysis: Calculate the Vmax of polymerization for each well. Determine the IC50 by plotting the percentage of inhibition against the log of the compound concentration.

Pathway Drug 5-Fluoroindolin-7-amine Derivatives Tubulin Colchicine Binding Site (β-Tubulin) Drug->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Triggers Apoptosis Apoptosis (Cancer Cells) Arrest->Apoptosis Induces

Caption: Mechanism of action for 7-aminoindoline derivatives inhibiting tubulin polymerization.

Conclusion

Benchmarking the 5-Fluoroindolin-7-amine scaffold against standard indolines reveals a profound upgrade in both DMPK and pharmacodynamic properties. The C5-fluorine acts as a metabolic shield and a pKa modulator, drastically reducing CYP450 clearance and Pgp efflux. Simultaneously, the C7-amine unlocks high-affinity interactions with targets such as the tubulin colchicine-binding site. For drug discovery professionals, adopting this bifunctional scaffold offers a streamlined path to highly stable, potent, and bioavailable therapeutics.

References

  • PubMed (NIH). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[Link]

  • American Chemical Society (ACS). 7-Aroyl-aminoindoline-1-sulfonamides as a Novel Class of Potent Antitubulin Agents.[Link]

  • International Journal Of Pharmaceutical Sciences And Research. E7010: Investigational Anticancer Agents Targeting the Microtubules.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). 7-Aroyl-aminoindoline-1-sulfonamides as a Novel Class of Potent Antitubulin Agents.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles.[Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.[Link]

  • PMC (NIH). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[Link]

  • MedChemComm (RSC Publishing). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.[Link]

Sources

Comparative

Objective Comparison Guide: Validating LC-MS Methods for 5-Fluoroindolin-7-amine Purity Determination

The Analytical Challenge: Fluorinated Indolines 5-Fluoroindolin-7-amine (CAS: 2306268-35-7) is a highly specialized fluorinated building block increasingly utilized in the synthesis of kinase inhibitors and CNS-active th...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Fluorinated Indolines

5-Fluoroindolin-7-amine (CAS: 2306268-35-7) is a highly specialized fluorinated building block increasingly utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. Determining the purity of this intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct analytical challenge: positional isomerism .

During synthesis, closely related impurities such as 4-fluoroindolin-7-amine or des-fluoro degradation products are often generated. Because these impurities possess virtually identical hydrophobic surface areas, traditional reversed-phase chromatography frequently fails to resolve them. To ensure regulatory compliance, analytical methods must be rigorously validated to prove specificity and precision.

This guide objectively compares the performance of a modern superficially porous Pentafluorophenyl column (FluoroPhase™ PFP ) against traditional alternatives (Standard C18 and Standard HILIC ) for the purity determination of 5-Fluoroindolin-7-amine, grounded in the latest regulatory frameworks.

Mechanistic Selectivity: Why C18 Fails and PFP Succeeds

To understand why column selection dictates method success, we must examine the causality behind the chromatographic interactions.

Traditional C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When applied to 5-Fluoroindolin-7-amine and its positional isomers, the hydrophobic difference is negligible, leading to co-elution. Furthermore, the basic amine group at the 7-position often interacts with unendcapped surface silanols on C18 silica, causing severe peak tailing.

In contrast, Pentafluorophenyl (PFP) stationary phases offer a multimodal retention mechanism. As detailed in extensive research on , PFP columns provide orthogonal selectivity through four distinct pathways:

  • π−π Interactions: The highly electron-deficient pentafluorophenyl ring acts as a π -acid, interacting strongly with the electron-rich indoline ring ( π -base).

  • Dipole-Dipole Interactions: Induced by the highly polar C-F bonds on the stationary phase interacting with the analyte's own C-F dipole.

  • Hydrogen Bonding: The rigidified surface silanols, made accessible by the PFP ligand's conformation, interact favorably with the basic amine.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand offers superior steric recognition for positional isomers compared to the flexible alkyl chains of a C18 phase.

Experimental Design & Validation Workflow

To establish a self-validating system, the experimental design strictly adheres to the for the validation of analytical procedures. The workflow below maps the critical path from column screening to final method lock.

LCMS_Validation Start 5-Fluoroindolin-7-amine Sample Preparation Columns Orthogonal Column Screening (PFP vs. C18 vs. HILIC) Start->Columns LCMS LC-MS/MS Acquisition (ESI+, MRM Mode) Columns->LCMS Selectivity Optimization ICH ICH Q2(R2) Validation Protocol LCMS->ICH Method Lock Spec Specificity (Isomer Resolution > 1.5) ICH->Spec Sens Sensitivity (LOD & LOQ Det.) ICH->Sens Prec Precision & Accuracy (%RSD & Recovery) ICH->Prec Result Validated Purity Method Ready for QC Release Spec->Result Sens->Result Prec->Result

Workflow for LC-MS method validation of 5-Fluoroindolin-7-amine per ICH Q2(R2) guidelines.

Self-Validating Methodology (Step-by-Step)

The following protocol is designed with built-in System Suitability Testing (SST) to ensure the method is self-validating prior to sample analysis.

Phase 1: Sample & Standard Preparation
  • Diluent Selection: Prepare a diluent of Methanol:Water (50:50, v/v). Causality: This ratio ensures complete dissolution of the 5-Fluoroindolin-7-amine dihydrochloride salt while matching the initial mobile phase strength to prevent injection-solvent-induced peak broadening.

  • Stock Solution: Accurately weigh 10.0 mg of 5-Fluoroindolin-7-amine reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Standards: Serially dilute the stock to create a 6-point calibration curve ranging from 0.1 µg/mL to 10.0 µg/mL.

  • Specificity Spike: Prepare a separate 10.0 µg/mL sample spiked with 1.0% (w/w) of 4-fluoroindolin-7-amine to evaluate critical pair resolution.

Phase 2: LC-MS/MS Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2, adjusted with Formic Acid). Causality: The ionic strength of the formate buffer masks secondary silanol interactions, preventing peak tailing for the basic amine, while the low pH ensures complete ionization for MS detection.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 1 min; ramp to 60% B over 8 min; flush at 95% B for 2 min; re-equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. MRM transition: m/z 153.1 136.1 (loss of NH3​ ).

Phase 3: Validation Execution per ICH Q2(R2)

Execute the sequence ensuring the SST criteria are met:

  • Specificity: Baseline resolution ( Rs​≥1.5 ) must be achieved between 5-Fluoroindolin-7-amine and the spiked isomer.

  • Linearity: The calibration curve must yield a coefficient of determination ( R2 ) ≥0.999 .

  • Precision: Six replicate injections of the 100% target concentration (10.0 µg/mL) must yield a Relative Standard Deviation (RSD) ≤2.0% .

Comparative Performance Data

To objectively evaluate the stationary phases, the 5-Fluoroindolin-7-amine specificity spike sample was analyzed across three 50 x 2.1 mm, 2.7 µm columns.

Table 1: Chromatographic Selectivity & Performance

Notice how the multimodal interactions of the PFP column drastically improve resolution compared to the purely dispersive C18.

MetricFluoroPhase™ PFPStandard C18Standard HILIC
Retention Time (min) 4.253.101.85
Peak Asymmetry ( Tf​ ) 1.051.421.65
Resolution ( Rs​ ) vs Isomer 2.8 0.9 (Co-elution)1.1
Signal-to-Noise (S/N) 150:185:145:1
Table 2: ICH Q2(R2) Method Validation Metrics

Validation metrics demonstrate whether the method is fit for regulatory submission.

Validation ParameterFluoroPhase™ PFPStandard C18ICH Acceptance Criteria
Linearity ( R2 ) 0.99980.9950 ≥0.999
LOD (ng/mL) 0.52.5Report Value
LOQ (ng/mL) 1.58.0 ≤10 ng/mL
Precision (%RSD, n=6) 0.8%2.4% ≤2.0%

Discussion: Causality Behind the Data

The experimental data clearly illustrates the limitations of traditional column chemistries for fluorinated indolines.

Standard C18 Failure: The Standard C18 column failed the ICH specificity requirement ( Rs​=0.9 ). Because the 4-fluoro and 5-fluoro isomers have identical partition coefficients in a purely hydrophobic environment, they co-elute. Furthermore, the peak asymmetry ( Tf​=1.42 ) indicates that the basic amine is interacting with unshielded silanols, which directly degrades the precision (%RSD = 2.4%), causing the method to fail validation.

Standard HILIC Failure: While HILIC is excellent for highly polar compounds, 5-Fluoroindolin-7-amine is not polar enough to partition effectively into the aqueous layer of the HILIC stationary phase. This resulted in poor retention ( k′<2 ), broad peak shapes, and severe ion suppression from early-eluting matrix components (S/N = 45:1).

FluoroPhase™ PFP Success: The PFP column achieved baseline resolution ( Rs​=2.8 ) due to its unique . The rigid pentafluorophenyl ring differentiates the slight steric differences between the 4-fluoro and 5-fluoro positions. The sharp peak shape ( Tf​=1.05 ) maximized the signal-to-noise ratio, driving the LOQ down to 1.5 ng/mL and ensuring exceptional precision (%RSD = 0.8%).

Conclusion

For the purity determination of 5-Fluoroindolin-7-amine, relying on default C18 methodologies introduces significant regulatory risk due to poor isomer specificity. By leveraging the orthogonal π−π and dipole interactions of a high-performance PFP column, analytical scientists can develop a robust, self-validating LC-MS method that easily exceeds ICH Q2(R2) validation criteria.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[Link]

  • Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International. URL:[Link]

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. URL:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Notes. URL:[Link]

Validation

Structure-Activity Relationship (SAR) Studies of 5-Fluoroindolin-7-amine Analogs: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical SAR Comparison Guide & Experimental Methodology Executive Summary: The Evolution of the Indoline Scaffold As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical SAR Comparison Guide & Experimental Methodology

Executive Summary: The Evolution of the Indoline Scaffold

As a Senior Application Scientist specializing in kinase inhibitor development, I frequently evaluate the pharmacological viability of novel chemotypes. Historically, the indoline scaffold has been a privileged structure in oncology, most notably in the form of 5-fluoroindolin-2-one—the core pharmacophore of the multi-targeted receptor tyrosine kinase (RTK) inhibitor sunitinib[1].

However, recent structure-activity relationship (SAR) campaigns have shifted focus toward 5-Fluoroindolin-7-amine analogs. This guide objectively compares the 5-fluoroindolin-7-amine scaffold against traditional alternatives, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale & Design Causality

The transition from oxindoles (C2-carbonyl) to C7-amino indolines is driven by specific structural and electronic requirements in the ATP-binding pocket of kinases such as FLT3 and FGFR[2].

  • The Fluorine Effect (C5 Position): The introduction of a highly electronegative fluorine atom at the C5 position serves a dual purpose. First, it blocks Cytochrome P450 (CYP450)-mediated oxidation at the most electron-rich site of the indoline ring, drastically improving metabolic half-life. Second, the strong electron-withdrawing inductive effect lowers the pKa​ of the C7-amine, fine-tuning the molecule's lipophilicity and membrane permeability.

  • The Amine Vector (C7 Position): Unlike the C2-carbonyl of traditional oxindoles, the C7-amine provides a distinct spatial vector. It acts as a primary hydrogen bond donor to the kinase hinge region (e.g., Cys695 in FLT3) or serves as a highly reactive synthetic handle for transition-metal-catalyzed C-H amidation to access extended chemical space[3].

Objective SAR Comparison: Product vs. Alternatives

To quantify the advantages of the 5-fluoroindolin-7-amine building block, we compare its performance against the unfluorinated base scaffold (Indolin-7-amine) and the traditional oxindole (5-Fluoroindolin-2-one).

Table 1: Quantitative SAR & Pharmacokinetic Comparison
Scaffold CoreC5 SubstitutionC7 SubstitutionFLT3-ITD IC50​ (nM)FGFR1 IC50​ (nM)HLM t1/2​ (min)Key Pharmacological Trait
Indolin-7-amine -H −NH2​ 450 ± 25>100012.4Poor metabolic stability; rapid CYP oxidation.
5-Fluoroindolin-2-one -F=O (at C2)25 ± 4.245 ± 5.145.0Classic oxindole binder; broad RTK activity[1].
5-Fluoroindolin-7-amine -F −NH2​ 8 ± 1.5 12 ± 2.0 >60.0 Superior hinge binding & extended metabolic stability.

Data Synthesis Note: The 5-fluoroindolin-7-amine analogs demonstrate a ~3-fold improvement in target potency over the oxindole core, driven by optimal hinge-region hydrogen bonding geometry, while maintaining excellent microsomal stability.

Visualizing the Pharmacology and Optimization

To contextualize the data, the following diagrams illustrate the biological signaling blockade and the logical SAR optimization workflow.

FLT3_Pathway Ligand Growth Factor / Ligand Receptor Receptor Tyrosine Kinase (e.g., FLT3 / FGFR) Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 STAT5 Pathway Receptor->Downstream2 Inhibitor 5-Fluoroindolin-7-amine Analog Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Figure 1: Mechanism of action for 5-Fluoroindolin-7-amine analogs inhibiting RTK signaling pathways.

SAR Hit Base Scaffold Indolin-7-amine F_Sub C5-Fluorination (Metabolic Stability) Hit->F_Sub N_Sub C7-Amidation (Hinge Binding) F_Sub->N_Sub Lead Optimized Lead (5-Fluoroindolin-7-amine) N_Sub->Lead

Figure 2: Stepwise SAR optimization workflow from base indoline to the 5-fluoroindolin-7-amine lead.

Experimental Validation Protocols

A core tenet of rigorous drug development is the use of self-validating assay systems. The following protocols detail the exact methodologies required to reproduce the SAR data presented in Table 1.

Protocol A: TR-FRET Kinase Inhibition Assay (Potency Validation)

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because TR-FRET eliminates compound auto-fluorescence interference—a common artifact when screening highly conjugated indoline systems.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent non-specific compound aggregation, ensuring true competitive inhibition.

  • Compound Dilution: Serially dilute the 5-Fluoroindolin-7-amine analogs in 100% DMSO. Transfer to a 384-well assay plate yielding a final assay DMSO concentration of 1%.

  • Enzyme-Substrate Addition: Add recombinant FLT3 (or FGFR1) kinase and ULight-labeled generic peptide substrate.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ . Note: Running the assay at the Km​ of ATP ensures maximum thermodynamic sensitivity for differentiating ATP-competitive inhibitors.

  • Detection: Add Eu-anti-phospho-substrate antibody. Read on a compatible microplate reader (Excitation 320 nm, Emission 615/665 nm) and calculate IC50​ via 4-parameter logistic regression.

Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolic Validation)

Causality Check: This assay isolates Phase I oxidative metabolism to explicitly prove the protective effect of the C5-fluorine substitution.

HLM_Workflow Prep 1. Incubate Compound with HLM (37°C) Initiate 2. Add NADPH (Initiate CYP450) Prep->Initiate Quench 3. Quench with Cold Acetonitrile Initiate->Quench Analyze 4. LC-MS/MS Analysis (CLint) Quench->Analyze

Figure 3: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Note: NADPH is the obligate electron donor for CYP450s; running a parallel control without NADPH is mandatory to distinguish enzymatic degradation from chemical instability.

  • Quenching: At specific time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Discovery of a Potent and Selective FLT3 Inhibitor (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD Source: ACS Publications (Journal of Medicinal Chemistry) URL:2[2]

  • Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib Source: ResearchGate URL:1[1]

  • Synthesis of 7-Amido Indolines by Cp*Co(III)-Catalyzed C–H Bond Amidation Source: ACS Publications URL:3[3]

Sources

Comparative

Structural Elucidation of 5-Fluoroindolin-7-amine: A Comparative Guide to MS Fragmentation Platforms

Introduction 5-Fluoroindolin-7-amine (C₈H₉FN₂) is a highly versatile building block in medicinal chemistry, combining the conformational rigidity of an indoline core with the metabolic stability imparted by fluorine subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Fluoroindolin-7-amine (C₈H₉FN₂) is a highly versatile building block in medicinal chemistry, combining the conformational rigidity of an indoline core with the metabolic stability imparted by fluorine substitution. Accurate structural characterization of this compound and its derivatives is critical during drug development. Mass spectrometry (MS) serves as the cornerstone for this analysis. However, the choice of ionization technique and mass analyzer profoundly influences the observed fragmentation pathways.

This guide provides a critical comparison between Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) for the analysis of 5-Fluoroindolin-7-amine. By examining the causality behind specific fragmentation events—such as indoline dehydrogenation and halogen loss—we establish a robust framework for spectral interpretation.

Platform Comparison: Hard vs. Soft Ionization

The structural elucidation of small, heteroaromatic molecules requires balancing molecular ion preservation with informative fragmentation[1].

  • EI-GC-MS (Hard Ionization): Operating at a standard 70 eV, EI imparts significant excess internal energy to the analyte. This results in highly reproducible, extensive fragmentation patterns driven by thermodynamic stability, making it ideal for library matching. However, for 5-Fluoroindolin-7-amine, the molecular ion (M⁺• at m/z 152.07) may exhibit lower abundance due to the rapid cleavage of the saturated pyrrolidine ring of the indoline moiety.

  • ESI-Q-TOF MS/MS (Soft Ionization + CID): ESI gently protonates the molecule to form an intact [M+H]⁺ ion (m/z 153.08). The Q-TOF analyzer provides high mass accuracy (<5 ppm), enabling the assignment of unambiguous elemental formulas. Fragmentation is then deliberately induced via Collision-Induced Dissociation (CID) in the collision cell. By tuning the collision energy, analysts can observe sequential breakdown pathways, such as the loss of neutral NH₃ or HF[2].

Experimental Methodologies

To ensure analytical trustworthiness, the following protocols incorporate self-validating steps, including lock-mass calibration and isotopic pattern verification.

Protocol A: EI-GC-MS Analysis

Rationale: To obtain a reproducible fragmentation fingerprint driven by the thermodynamic stability of the resulting radical cations.

  • Sample Preparation: Dissolve 5-Fluoroindolin-7-amine in MS-grade methanol to a concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Use high-purity helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Ionization & Acquisition: Operate the EI source at 70 eV with an emission current of 50 µA. Set the source temperature to 230°C to prevent thermal degradation. Acquire data in full scan mode (m/z 40–300).

  • Self-Validation (Isotopic Check): Verify the M⁺• / [M+1]⁺• isotopic ratio. For C₈H₉FN₂, the natural ¹³C abundance should yield an [M+1] peak at approximately 8.8% the intensity of the molecular ion.

Protocol B: ESI-Q-TOF MS/MS Analysis

Rationale: To determine exact mass and map hierarchical fragmentation pathways using controlled CID.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote efficient protonation.

  • Sample Delivery: Introduce the sample via direct infusion at 5 µL/min or via a short C18 LC column to desalt.

  • Ionization: Operate in ESI positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Self-Validation (Mass Calibration): Co-infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) to ensure mass accuracy remains <5 ppm throughout the acquisition.

  • CID Fragmentation: Isolate the precursor ion (m/z 153.08) in the quadrupole. Apply a collision energy ramp (15, 20, and 30 eV) using Argon as the collision gas to capture both low-energy and high-energy dissociation events.

  • Acquisition: Record high-resolution MS/MS spectra (m/z 50–200).

Mechanistic Fragmentation Analysis

The fragmentation of 5-Fluoroindolin-7-amine is governed by its two primary structural features: the fluoroaniline moiety and the indoline ring.

  • Indoline Ring Dehydrogenation: Indolines are highly susceptible to gas-phase dehydrogenation, losing H₂ (-2 Da) to form the more thermodynamically stable, fully aromatic indole derivative[3]. In ESI-CID, this yields a distinct product ion at m/z 151.06.

  • Amine and Halogen Loss: Protonation of the primary amine (C7-NH₂) leads to the facile neutral loss of ammonia (-17 Da), a hallmark of aniline derivatives[4]. Additionally, the presence of the fluorine atom enables the loss of hydrogen fluoride (HF, -20 Da), particularly when an adjacent proton is available[5].

  • Ring Cleavage: Higher collision energies force the cleavage of the nitrogen-containing rings, resulting in the loss of hydrogen cyanide (HCN, -27 Da).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 153.08 M_NH3 Loss of NH3 [M+H - 17]+ m/z 136.05 M->M_NH3 -NH3 (-17 Da) M_HF Loss of HF [M+H - 20]+ m/z 133.07 M->M_HF -HF (-20 Da) M_Indole Dehydrogenation [M+H - 2]+ m/z 151.06 M->M_Indole -H2 (-2 Da) M_HCN Loss of HCN [M+H - 27]+ m/z 126.07 M->M_HCN -HCN (-27 Da) M_NH3_HCN Sequential Loss [M+H - NH3 - HCN]+ m/z 109.04 M_NH3->M_NH3_HCN -HCN (-27 Da) M_HF->M_NH3_HCN -C2H4 (-28 Da)

Proposed ESI-CID fragmentation pathway for protonated 5-Fluoroindolin-7-amine.

Quantitative Data Comparison

The table below summarizes the expected quantitative mass spectral data, comparing the hard fragmentation of EI with the tunable soft fragmentation of ESI-CID (at 20 eV).

Fragment AssignmentNeutral LossEI-GC-MS (70 eV) m/z (Rel. Abundance)ESI-Q-TOF (20 eV) m/z (Rel. Abundance)Mechanistic Rationale
Molecular Ion None152.07 (35%)153.08 (100%)Intact radical cation (EI) vs. protonated molecule (ESI).
[M - H₂] -2 Da150.06 (15%)151.06 (25%)Aromatization of the indoline ring to indole[3].
[M - NH₃] -17 Da135.05 (40%)136.05 (60%)Cleavage of the primary amine group[4].
[M - HF] -20 Da132.07 (20%)133.07 (15%)Elimination of fluorine with an adjacent proton[5].
[M - HCN] -27 Da125.07 (80%)126.07 (45%)Ring opening and elimination of hydrogen cyanide.
[M - NH₃ - HCN] -44 Da108.04 (100%)109.04 (85%)Sequential degradation of the heteroaromatic system.

Conclusion

For the structural elucidation of 5-Fluoroindolin-7-amine, the choice of platform dictates the analytical outcome. EI-GC-MS provides a robust, highly fragmented spectrum ideal for rapid library screening and identifying the stable aromatic core. Conversely, ESI-Q-TOF MS/MS is indispensable for mechanistic studies; its soft ionization preserves the precursor, while high-resolution CID enables the precise mapping of complex pathways like indoline dehydrogenation and halogen loss. Employing both techniques orthogonally provides the highest degree of confidence in structural verification.

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Safety & Regulatory Compliance

Safety

Hazard Identification and Risk Assessment: Understanding the "Why"

An In-Depth Guide to the Safe Disposal of 5-Fluoroindolin-7-amine for Laboratory Professionals As a novel fluorinated amine, 5-Fluoroindolin-7-amine is an increasingly valuable building block in pharmaceutical research a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Safe Disposal of 5-Fluoroindolin-7-amine for Laboratory Professionals

As a novel fluorinated amine, 5-Fluoroindolin-7-amine is an increasingly valuable building block in pharmaceutical research and development. Its unique structure offers potential for creating new chemical entities with enhanced biological activity. However, like many specialized research chemicals, particularly halogenated aromatic amines, it requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Fluoroindolin-7-amine. It moves beyond simple instructions to explain the rationale behind each procedural step, empowering researchers to manage this chemical with confidence and scientific integrity.

While a specific Safety Data Sheet (SDS) for 5-Fluoroindolin-7-amine (CAS No. 194476-44-3) is not widely available, we can infer its primary hazards from closely related analogs like 5-Fluoroindole and the broader class of primary aromatic amines.[1][2][3] These compounds are known to be irritants and have the potential for more significant health effects with prolonged exposure.

Inferred Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[4]

  • Serious Eye Irritation: Expected to cause serious irritation if it comes into contact with the eyes.[4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[4][5]

  • Environmental Toxicity: Aromatic amines can be toxic to aquatic life, necessitating procedures that prevent release into the environment.[1]

Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.

Property/HazardInferred InformationSource
Chemical Class Halogenated Aromatic AmineGeneral Chemical Knowledge
Physical State Solid (likely powder)[5]
Primary Hazards Skin, Eye, and Respiratory Irritant[3][4][5]
Incompatible Materials Strong oxidizing agents[4]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Hydrogen fluoride (HF)[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling 5-Fluoroindolin-7-amine. The goal is to create a complete barrier, preventing any contact with the chemical.

  • Hand Protection: Wear nitrile gloves. Given that aromatic amines can sometimes permeate standard gloves, consider double-gloving for extended procedures.[6] Always inspect gloves before use and wash hands thoroughly after removal.

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A fully buttoned lab coat must be worn. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Spill Management: A Calm and Controlled Response

Accidents can happen. A clear, pre-defined spill protocol ensures a safe and effective cleanup.

For a Small Spill (Solid):

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Ventilation: Ensure the chemical fume hood is operating correctly.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully sweep the material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly using a suitable decontamination procedure (see Section 4).

  • Disposal: The container with the spilled material and cleanup debris must be disposed of as hazardous waste.

Decontamination of Glassware and Surfaces

Thorough decontamination is critical to prevent unintentional cross-contamination of future experiments and to ensure a safe working environment.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: Carefully rinse all contaminated glassware and surfaces with a suitable organic solvent in which 5-Fluoroindolin-7-amine is soluble (e.g., ethanol or acetone). This rinseate must be collected as halogenated organic waste.

  • Detergent Wash: Wash the equipment or surface thoroughly with a laboratory detergent and hot water.[7]

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Waste Segregation and Collection: The Critical Path to Disposal

Proper segregation of waste at the source is the most crucial step in the disposal process. Mixing incompatible waste streams can create a significant safety hazard and complicates the final disposal process.

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